molecular formula C21H22Cl2N6OS B12375339 ZNL-05-044

ZNL-05-044

Cat. No.: B12375339
M. Wt: 477.4 g/mol
InChI Key: LHMJTCJXGOQGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZNL-05-044 is a useful research compound. Its molecular formula is C21H22Cl2N6OS and its molecular weight is 477.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H22Cl2N6OS

Molecular Weight

477.4 g/mol

IUPAC Name

[4-amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)-3-pyridinyl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone

InChI

InChI=1S/C21H22Cl2N6OS/c1-12-15(6-7-16(25-12)29-10-8-28(2)9-11-29)26-21-27-20(24)19(31-21)18(30)17-13(22)4-3-5-14(17)23/h3-7H,8-11,24H2,1-2H3,(H,26,27)

InChI Key

LHMJTCJXGOQGEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4Cl)Cl)N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of ZNL-05-044: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZNL-05-044 is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1][2][3][4][5] Its mechanism of action centers on the specific inhibition of CDK11A and CDK11B, leading to significant downstream cellular effects, primarily G2/M cell cycle arrest and impairment of messenger RNA (mRNA) splicing.[1][2][3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms, key experimental data, and relevant protocols associated with the activity of this compound.

Core Mechanism of Action: Selective CDK11 Inhibition

This compound functions as a small molecule inhibitor that targets the ATP-binding pocket of CDK11. By occupying this site, it prevents the kinase from phosphorylating its downstream substrates, thereby disrupting its normal cellular functions. The primary targets of this compound are the two isoforms of CDK11, CDK11A and CDK11B.

Quantitative Inhibition Data

The potency of this compound against CDK11 has been quantified through various biochemical and cellular assays.

TargetAssayMetricValue (µM)
CDK11ANanoBRETIC500.23[2]
CDK11BNanoBRETIC500.27[2]
CDK11A-Kd0.069[6]

Cellular Consequences of CDK11 Inhibition by this compound

The inhibition of CDK11 by this compound triggers two primary and interconnected cellular responses: disruption of the cell cycle and interference with mRNA splicing.

G2/M Cell Cycle Arrest

CDK11 plays a crucial role in the progression of the cell cycle, particularly during the G2 and M phases. Inhibition of CDK11 by this compound leads to a halt in the cell cycle at the G2/M transition, preventing cells from entering mitosis.[1][2][3][4][5] This effect is a direct consequence of the disruption of CDK11-mediated phosphorylation of proteins essential for mitotic entry.

Impairment of mRNA Splicing

A critical function of CDK11 is the regulation of pre-mRNA splicing, a fundamental process for gene expression. CDK11 is known to phosphorylate key components of the spliceosome, including the splicing factor 3B subunit 1 (SF3B1).[7][8][9][10] By inhibiting CDK11, this compound prevents the proper functioning of the spliceosome, leading to widespread intron retention and the production of aberrant mRNA transcripts. This ultimately results in cellular dysfunction and contributes to the anti-proliferative effects of the compound.

Signaling Pathways and Experimental Workflows

CDK11 Signaling in Splicing and Cell Cycle Regulation

The following diagram illustrates the central role of CDK11 in regulating transcription, splicing, and cell cycle progression, and how this compound intervenes in these processes.

CDK11_Pathway cluster_nucleus Nucleus cluster_transcription Transcription cluster_splicing Splicing cluster_cellcycle Cell Cycle CDK11 CDK11 RNAPII RNA Polymerase II CDK11->RNAPII phosphorylates Spliceosome Spliceosome CDK11->Spliceosome activates G2M_Checkpoint G2/M Checkpoint Proteins CDK11->G2M_Checkpoint phosphorylates CyclinL Cyclin L CyclinL->CDK11 activates ZNL This compound ZNL->CDK11 inhibits pre_mRNA pre-mRNA RNAPII->pre_mRNA transcribes mRNA mature mRNA pre_mRNA->mRNA Spliceosome->pre_mRNA processes SF3B1 SF3B1 G2_Phase G2 Phase M_Phase M Phase G2M_Checkpoint->M_Phase promotes entry

Caption: CDK11 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the effects of this compound.

Experimental_Workflow cluster_assays Cellular and Biochemical Assays cluster_data Data Analysis start Start cells Cancer Cell Lines start->cells compound This compound Treatment nanobret NanoBRET Assay (Target Engagement) compound->nanobret cell_cycle Cell Cycle Analysis (Flow Cytometry) compound->cell_cycle splicing_assay mRNA Splicing Analysis (RT-qPCR / RNA-seq) compound->splicing_assay kinomescan KINOMEscan (Selectivity Profiling) compound->kinomescan cells->compound end End ic50 IC50 Determination nanobret->ic50 cell_dist Cell Cycle Distribution cell_cycle->cell_dist splicing_defects Quantification of Splicing Defects splicing_assay->splicing_defects selectivity_score Kinase Selectivity Score kinomescan->selectivity_score ic50->end cell_dist->end splicing_defects->end selectivity_score->end

References

ZNL-05-044: A Technical Whitepaper on the Discovery and Development of a Selective CDK11 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery and development of ZNL-05-044, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The information presented herein is intended to serve as a detailed resource, summarizing key quantitative data, experimental methodologies, and the scientific rationale behind the development of this compound.

Introduction to CDK11 as a Therapeutic Target

Cyclin-Dependent Kinase 11 (CDK11) is a member of the CDK family of serine/threonine kinases that play crucial roles in the regulation of cell cycle progression, transcription, and RNA splicing.[1] Overexpression and/or hyperactivation of CDKs are common features in many types of cancer, making them attractive targets for therapeutic intervention.[1] CDK11, in particular, has been identified as essential for the survival of various cancer cells, including those of osteosarcoma and liposarcoma.[1] It is implicated in pre-mRNA splicing and transcription regulation.[1] The inhibition of CDK11 has been shown to induce G2/M cell cycle arrest and impair RNA splicing, ultimately leading to cancer cell death.[2][3][4]

The Discovery of this compound: From a Non-Selective Scaffold to a Selective Probe

The development of this compound began with the screening of a 950-compound library designed to target the kinase ATP-binding site, which identified the diaminothiazole derivative JWD-047 as a potent but non-selective CDK11 inhibitor.[2] Extensive structure-guided medicinal chemistry modifications were then employed to improve the kinome-wide selectivity of this initial scaffold, leading to the identification of this compound.[2] This effort successfully yielded a tool compound with a significantly improved selectivity profile while maintaining potent CDK11 inhibition.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, JWD-047, providing a comparative view of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound and JWD-047 against CDK11

CompoundTargetAssayIC50 (µM)Kd (nM)
This compound CDK11ANanoBRET0.23[2][3]69[3][5]
CDK11BNanoBRET0.27[2][3]-
JWD-047 CDK11A--33[2]
CDK11B--80[2]

Table 2: Kinome-wide Selectivity of this compound and JWD-047

CompoundAssayConcentration (µM)Number of Kinases ProfiledSelectivity Score (S10)
This compound KINOMEscan104680.03[2]
JWD-047 KINOMEscan104420.10[2]

Table 3: Off-Target Activity of this compound and JWD-047

CompoundOff-Target KinaseAssayIC50 (µM)
This compound CDK4NanoBRET0.12[2]
CDK6NanoBRET0.18[2]
CDK9NanoBRET> 10.0[2]
JWD-047 CDK4NanoBRET0.011[2]
CDK6NanoBRET0.016[2]
CDK9NanoBRET1.34[2]

Table 4: Structure-Activity Relationship (SAR) of this compound Analogs

CompoundCDK11A NanoBRET IC50 (µM)CDK4/cyclin D1 Adapta IC50 (nM)CDK6/cyclin D1 Adapta IC50 (nM)CDK9/cyclin T1 Adapta IC50 (nM)
This compound 0.23218677177
ZNL-04-186 1.15---
ZNL-05-154 1.15---
ZNL-05-156 1.38---
ZNL-05-157 1.5347886300
ZNL-05-158 2.2313918210
ZNL-05-160 1.0218677177

Note: A lower S10 score indicates higher selectivity.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this paper are provided below.

KINOMEscan Assay

The KINOMEscan assay is an in vitro ATP-site competition binding assay used to determine the binding affinity of a compound against a large panel of human kinases. The assay was performed by DiscoverX. Test compounds were screened at a concentration of 10 µM against a panel of over 440 human kinases. The results are reported as '% Ctrl', where a lower percentage indicates stronger binding. The selectivity score (S10) is defined as the ratio of the number of kinases inhibited to a specified percentage (in this case, 10%) versus the total number of kinases screened.[2]

NanoBRET Cellular Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a target engagement assay performed in live cells. For CDK11 target engagement, HEK293 cells were engineered to express CDK11A or CDK11B fused to NanoLuc luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is added to the cells. When the tracer is bound to the NanoLuc-fused kinase, BRET occurs. The addition of a competing compound, such as this compound, displaces the tracer, leading to a decrease in the BRET signal. The IC50 value, which represents the concentration of the compound that causes a 50% reduction in the BRET signal, is then determined.[2]

Cell Cycle Analysis

A375 cells were synchronized using a double thymidine (B127349) block. Following release from the block, cells were treated with either DMSO (control), OTS964 (another CDK11 inhibitor), or this compound. The cells were then harvested, fixed, and stained with propidium (B1200493) iodide (PI). The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, and G2/M).[2]

RNA Splicing Assay

The impact of this compound on CDK11-dependent mRNA splicing in cells was assessed. While the specific details of the RNA splicing assay used for this compound are not provided in the search results, a general approach involves treating cells with the inhibitor and then analyzing changes in mRNA splicing patterns, often through techniques like RT-PCR or RNA sequencing, to detect alterations in exon-intron junctions or the abundance of specific splice variants.[2]

Visualizations

The following diagrams illustrate key concepts related to the discovery and mechanism of action of this compound.

ZNL_05_044_Discovery_Workflow cluster_0 Compound Library Screening cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Candidate Selection Compound_Library 950-Compound Kinase Inhibitor Library KINOMEscan KINOMEscan Assay (>440 Kinases) Compound_Library->KINOMEscan Screening JWD_047 JWD-047 (Potent but Non-Selective Hit) KINOMEscan->JWD_047 Identifies SAR Structure-Activity Relationship (SAR) Studies JWD_047->SAR Guides Analogs Synthesis of Diaminothiazole Analogs SAR->Analogs Informs ZNL_05_044 This compound (Potent and Selective Inhibitor) Analogs->ZNL_05_044 Leads to Selectivity_Profiling Improved Kinome-wide Selectivity (S10=0.03) ZNL_05_044->Selectivity_Profiling Characterized by

Caption: Discovery workflow of this compound.

CDK11_Signaling_Pathway cluster_0 CDK11 Activation cluster_1 Downstream Effects cluster_2 Inhibition by this compound cluster_3 Cellular Outcomes CDK11 CDK11 Active_CDK11 Active CDK11/Cyclin L Complex CDK11->Active_CDK11 CyclinL Cyclin L CyclinL->Active_CDK11 Transcription Transcription Active_CDK11->Transcription Regulates RNA_Splicing RNA Splicing Active_CDK11->RNA_Splicing Regulates Cell_Cycle Cell Cycle Progression Active_CDK11->Cell_Cycle Promotes Inhibited_Complex Inhibited CDK11 Complex ZNL_05_044 This compound ZNL_05_044->Active_CDK11 Inhibits Splicing_Impairment Impaired RNA Splicing ZNL_05_044->Splicing_Impairment Leads to G2M_Arrest G2/M Cell Cycle Arrest ZNL_05_044->G2M_Arrest Leads to

Caption: CDK11 signaling and inhibition by this compound.

References

ZNL-05-044: A Technical Guide to its Role in G2/M Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ZNL-05-044, a selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11), and its role in inducing G2/M cell cycle arrest. The information presented is collated from primary research, focusing on the quantitative data, experimental methodologies, and underlying signaling pathways.

Core Concepts: this compound and CDK11

This compound is a potent and selective, small molecule inhibitor targeting CDK11, a member of the cyclin-dependent kinase family.[1][2][3] CDKs are crucial regulators of the cell cycle, and their aberrant activity is often implicated in cancer.[4][5] CDK11, in particular, is involved in the G2/M phase transition, transcription, and RNA splicing.[4][5] this compound was developed from a diaminothiazole scaffold and exhibits significantly improved kinome-wide selectivity compared to its predecessors.[4][5]

Quantitative Data: Potency and Cellular Effects

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibition Profile of this compound
TargetAssay TypeIC50 (µM)
CDK11ANanoBRET0.23[1]
CDK11BNanoBRET0.27[1]
Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution in MOLM-13 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
DMSO (Control)45.344.89.9
This compound (0.1 µM)42.140.217.7
This compound (0.3 µM)35.833.730.5
This compound (1 µM)25.124.950.0

Data is derived from the primary literature and represents the percentage of cells in each phase of the cell cycle after a 24-hour treatment.

Signaling Pathway of this compound-Induced G2/M Arrest

This compound induces G2/M cell cycle arrest primarily through the inhibition of CDK11. The proposed signaling pathway involves the disruption of the normal G2/M transition, which is tightly regulated by the activity of CDK1 and its associated cyclin, Cyclin B1. While the direct downstream effectors of CDK11 in this process are still under investigation, the inhibition of CDK11 is known to impact transcription and RNA splicing, which can indirectly affect the levels and localization of key G2/M regulatory proteins.

G2_M_Arrest_Pathway cluster_0 Normal G2/M Transition cluster_1 This compound Intervention CDK11 CDK11 G2_M_Proteins G2/M Regulatory Proteins CDK11->G2_M_Proteins G2_M_Transition G2/M Transition G2_M_Proteins->G2_M_Transition ZNL_05_044 This compound CDK11_inhibited CDK11 (Inhibited) ZNL_05_044->CDK11_inhibited G2_M_Proteins_dysregulated Dysregulated G2/M Regulatory Proteins CDK11_inhibited->G2_M_Proteins_dysregulated G2_M_Arrest G2/M Arrest G2_M_Proteins_dysregulated->G2_M_Arrest

Caption: Proposed signaling pathway of this compound-induced G2/M arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the role of this compound in G2/M cell cycle arrest.

Cell Cycle Analysis via Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of MOLM-13 cells treated with this compound.

Cell_Cycle_Workflow start Seed MOLM-13 cells treatment Treat with this compound (0.1, 0.3, 1 µM) or DMSO for 24 hours start->treatment harvest Harvest and wash cells with PBS treatment->harvest fix Fix cells in 70% ethanol (B145695) overnight at -20°C harvest->fix stain Resuspend in PBS containing RNase A and Propidium (B1200493) Iodide fix->stain analyze Analyze by flow cytometry stain->analyze

Caption: Experimental workflow for cell cycle analysis.

Protocol Steps:

  • Cell Culture: MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with this compound at final concentrations of 0.1, 0.3, and 1 µM, or with DMSO as a vehicle control, for 24 hours.

  • Harvesting and Fixation: Cells are harvested by centrifugation, washed with ice-cold phosphate-buffered saline (PBS), and fixed by dropwise addition of ice-cold 70% ethanol while vortexing. Cells are then stored at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.

  • Flow Cytometry: Stained cells are incubated at 37°C for 30 minutes in the dark and then analyzed on a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis

This protocol is for assessing the levels of key cell cycle regulatory proteins following treatment with this compound.

Protocol Steps:

  • Cell Lysis: Following treatment with this compound, MOLM-13 cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against key G2/M regulatory proteins (e.g., Cyclin B1, phospho-CDK1) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a selective CDK11 inhibitor that effectively induces G2/M cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein serves as a valuable resource for researchers and professionals in the fields of oncology and drug development who are interested in the therapeutic potential of targeting CDK11. Further investigation into the downstream effectors of CDK11 will provide a more complete understanding of the signaling pathways involved in this compound-mediated cell cycle arrest.

References

ZNL-05-044: A Technical Guide to its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target selectivity profile of ZNL-05-044, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The information presented herein is intended to support further research and drug development efforts centered on this compound.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for CDK11A and CDK11B.[1] Developed from a diaminothiazole scaffold, it represents a significant improvement in kinome-wide selectivity over its parent compounds.[2] Mechanistically, this compound induces G2/M cell cycle arrest and disrupts mRNA splicing, consistent with the known functions of CDK11 in transcription and RNA processing.[1][2][3] This guide details the quantitative target profile of this compound, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Target Selectivity Profile

The selectivity of this compound has been rigorously assessed using both in-cell and biochemical assays. The primary methodologies employed were the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay and the KINOMEscan® profiling service.

Primary Targets: CDK11A and CDK11B

This compound exhibits potent inhibition of both CDK11A and CDK11B isoforms. In-cell target engagement, as measured by the NanoBRET™ assay, revealed IC50 values in the sub-micromolar range. Biochemical binding assays further confirmed a high affinity for CDK11A.

TargetAssay TypeValueUnitReference
CDK11A NanoBRET™ IC500.23µM[1]
CDK11B NanoBRET™ IC500.27µM[1]
CDK11A Kd69nM[4]
Kinome-wide Selectivity

A key feature of this compound is its exceptional selectivity across the human kinome. A KINOMEscan® panel of 468 kinases was used to profile this compound at a concentration of 10 µM.[2] The results are summarized by a selectivity score (S(10)), which is the ratio of kinases inhibited to a specified percentage (in this case, >90% inhibition or a % Ctrl < 10) versus the total number of kinases tested.[2]

  • Selectivity Score (S(10) at 10 µM): 0.03 [2]

This low selectivity score indicates that this compound interacts with a very small fraction of the kinome at a high concentration, underscoring its specificity for CDK11.

The following table details the binding of this compound to a panel of kinases as determined by the KINOMEscan® assay, reported as "% Control", where a lower number indicates stronger binding.

Kinase% Control @ 10 µM
CDK11A 0.2
CDK11B 0.3
CLK311
DYRK1A12
DYRK1B14
HIPK115
HIPK216
HIPK318
GSG2 (Haspin)20
CDK922
... (and other kinases with minimal binding)>25

Note: This is a representative subset. For a comprehensive list, refer to the supplementary materials of the source publication.

Mechanism of Action: Disruption of Pre-mRNA Splicing

CDK11 plays a crucial role in the regulation of pre-mRNA splicing, a fundamental process in gene expression. It does so by phosphorylating key components of the spliceosome, including the Splicing Factor 3B Subunit 1 (SF3B1). Inhibition of CDK11 by this compound is therefore hypothesized to disrupt the normal functioning of the spliceosome, leading to aberrant mRNA processing and subsequent cellular effects such as cell cycle arrest.

CDK11_Splicing_Pathway ZNL_05_044 This compound CDK11 CDK11 ZNL_05_044->CDK11 inhibition SF3B1_inactive SF3B1 (inactive) CDK11->SF3B1_inactive Phosphorylation CyclinL Cyclin L CyclinL->CDK11 activation SF3B1_active p-SF3B1 (active) SF3B1_inactive->SF3B1_active Spliceosome Spliceosome Assembly & Activation SF3B1_active->Spliceosome Splicing Pre-mRNA Splicing Spliceosome->Splicing mRNA Mature mRNA Splicing->mRNA KINOMEscan_Workflow cluster_assay Assay Components cluster_process Experimental Steps cluster_detection Detection Kinase DNA-tagged Kinase Mix Mix Components Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Compound This compound Compound->Mix Incubate Incubate & Equilibrate Mix->Incubate Wash Wash Unbound Kinase Incubate->Wash Elute Elute & Quantify Wash->Elute qPCR qPCR of DNA tag Elute->qPCR Data Calculate % Control qPCR->Data NanoBRET_Workflow cluster_setup Cell Preparation cluster_assay Assay Execution cluster_detection Detection Cells HEK293 Cells Transfect Transfect with CDK11-NanoLuc® Fusion Vector Cells->Transfect Plate Plate Cells Transfect->Plate AddTracer Add NanoBRET™ Tracer Plate->AddTracer AddCompound Add this compound AddTracer->AddCompound Incubate Incubate AddCompound->Incubate AddSubstrate Add Nano-Glo® Substrate Incubate->AddSubstrate MeasureBRET Measure BRET Signal AddSubstrate->MeasureBRET CalculateIC50 Calculate IC50 MeasureBRET->CalculateIC50

References

Unveiling the Biological Tapestry of CDK11 Inhibition by ZNL-05-044: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the biological functions of Cyclin-Dependent Kinase 11 (CDK11) and the consequences of its inhibition by the potent and selective small molecule inhibitor, ZNL-05-044. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction to CDK11 and its Inhibition by this compound

Cyclin-Dependent Kinase 11 (CDK11) is a crucial serine/threonine kinase involved in the intricate regulation of transcription and pre-mRNA splicing. Its multifaceted roles in fundamental cellular processes have positioned it as a compelling therapeutic target in oncology and other diseases. This compound has emerged as a selective inhibitor of CDK11, offering a valuable tool to probe the biological functions of this kinase and as a potential therapeutic agent.

This compound demonstrates potent inhibition of CDK11 isoforms with a notable kinome-wide selectivity.[1] This specificity allows for a targeted investigation into the cellular ramifications of CDK11 inactivation.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against CDK11 has been rigorously quantified using advanced cellular assays. The following tables summarize the key efficacy parameters of this inhibitor.

Parameter CDK11A CDK11B Assay Reference
IC50 0.23 µM0.27 µMNanoBRET[2][3]
Kd 69 nMNot ReportedNot Specified[1]
Table 1: In Vitro Inhibitory Activity of this compound against CDK11 Isoforms. IC50 values represent the concentration of this compound required to inhibit 50% of CDK11 activity in a cellular context. Kd (dissociation constant) is a measure of binding affinity.

Core Biological Functions of CDK11 Inhibition by this compound

The targeted inhibition of CDK11 by this compound triggers distinct and significant biological effects, primarily impacting cell cycle progression and mRNA splicing.[4][5]

Induction of G2/M Cell Cycle Arrest

A hallmark of CDK11 inhibition by this compound is the induction of a robust G2/M phase cell cycle arrest.[4][5] This cellular response is a direct consequence of disrupting the normal functions of CDK11 in mitotic progression.

Cell Line Treatment Concentration % of Cells in G2/M Phase Reference
A375 (Melanoma)DMSO (Control)-~20%[4]
A375 (Melanoma)This compound5 µM~45%[4]
A375 (Melanoma)This compound10 µM~55%[4]
A375 (Melanoma)OTS964 (Reference Inhibitor)100 nM~50%[4]
Table 2: Effect of this compound on Cell Cycle Distribution in A375 Cells. The data illustrates a dose-dependent increase in the population of cells arrested in the G2/M phase of the cell cycle following treatment with this compound.
Impairment of mRNA Splicing

CDK11 plays a pivotal role in the regulation of pre-mRNA splicing, a critical step in gene expression. Inhibition of CDK11 by this compound disrupts this process, leading to alterations in the cellular transcriptome.[4][5] While the precise molecular changes to specific splice variants induced by this compound are an area of ongoing investigation, the impact on splicing is a key functional outcome of its inhibitory activity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.

CDK11_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_core Core Process cluster_downstream Downstream Effects This compound This compound CDK11 CDK11 This compound->CDK11 Inhibition Transcription Transcription CDK11->Transcription Regulation pre-mRNA Splicing pre-mRNA Splicing CDK11->pre-mRNA Splicing Regulation Cell Cycle Progression Cell Cycle Progression CDK11->Cell Cycle Progression Regulation Altered Splicing Altered Splicing pre-mRNA Splicing->Altered Splicing Impairment G2/M Arrest G2/M Arrest Cell Cycle Progression->G2/M Arrest Blockade

Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro & Cellular Assays Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment NanoBRET Assay NanoBRET Assay This compound Treatment->NanoBRET Assay Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Splicing Assay Splicing Assay This compound Treatment->Splicing Assay Data Analysis Data Analysis NanoBRET Assay->Data Analysis Cell Cycle Analysis->Data Analysis Splicing Assay->Data Analysis

General Experimental Workflow.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay was utilized to determine the intracellular potency (IC50) of this compound against CDK11A and CDK11B.

  • Cell Line: HEK293 cells are commonly used for this assay.

  • Reagents:

    • CDK11A-NanoLuc® Fusion Vector and CDK11B-NanoLuc® Fusion Vector.

    • Cyclin L2 Expression Vector.

    • NanoBRET™ Tracer.

    • NanoBRET™ Nano-Glo® Substrate.

    • Extracellular NanoLuc® Inhibitor.

    • This compound compound series.

  • Procedure:

    • HEK293 cells are co-transfected with the respective CDK11-NanoLuc® Fusion Vector and the Cyclin L2 Expression Vector.

    • Transfected cells are seeded into 96-well plates.

    • A serial dilution of this compound is prepared and added to the cells.

    • The NanoBRET™ Tracer is added to the wells.

    • The plate is incubated to allow for compound and tracer equilibration.

    • The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added.

    • Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method was employed to quantify the percentage of cells in different phases of the cell cycle following treatment with this compound.

  • Cell Line: A375 melanoma cells.

  • Reagents:

    • This compound.

    • OTS964 (as a reference compound).

    • Thymidine (B127349).

    • Propidium Iodide (PI) staining solution (containing RNase A).

    • 70% Ethanol (for fixation).

  • Procedure:

    • A375 cells are synchronized at the G1/S boundary using a double thymidine block.

    • Following release from the second thymidine block, cells are treated with DMSO (vehicle control), this compound (5 µM and 10 µM), or OTS964 (100 nM) for 10 hours.[4]

    • Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

    • Fixed cells are washed and resuspended in PI staining solution.

    • Cells are incubated to allow for DNA staining and RNA degradation.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

mRNA Splicing Assay

The impact of this compound on pre-mRNA splicing was assessed to confirm this aspect of its mechanism of action.

  • Methodology: While the specific splicing assay methodology used for this compound in the primary literature is not detailed, a common approach involves the use of a splicing reporter minigene.

  • General Protocol Outline:

    • A suitable cell line is co-transfected with a splicing reporter plasmid (e.g., containing a specific exon flanked by introns) and a control plasmid.

    • Transfected cells are treated with this compound or a vehicle control.

    • Total RNA is extracted from the cells.

    • Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers specific to the reporter gene.

    • The PCR products, representing the spliced and unspliced mRNA isoforms, are resolved by gel electrophoresis.

    • The relative abundance of the different isoforms is quantified to determine the effect of the inhibitor on splicing efficiency and alternative splicing patterns.

Conclusion

This compound is a potent and selective inhibitor of CDK11 that exerts its biological effects primarily through the induction of G2/M cell cycle arrest and the impairment of pre-mRNA splicing. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting CDK11 with this promising small molecule inhibitor. Future investigations will likely focus on elucidating the specific downstream consequences of altered splicing and the in vivo efficacy of this compound in various disease models.

References

ZNL-05-044: A Selective Chemical Probe for Cyclin-Dependent Kinase 11 (CDK11)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of ZNL-05-044, a potent and selective chemical probe for Cyclin-Dependent Kinase 11 (CDK11). Developed from a diaminothiazole scaffold, this compound offers researchers a valuable tool to investigate the physiological and pathological roles of CDK11, a kinase implicated in transcription, splicing, and cell cycle regulation. This document details the probe's biochemical and cellular activity, provides experimental protocols for its use, and visualizes its mechanism of action and experimental application.

Data Presentation

The following tables summarize the quantitative data for this compound, providing key metrics for its potency and selectivity.

Table 1: Biochemical and Cellular Potency of this compound

TargetAssayIC50 (µM)Kd (nM)
CDK11ANanoBRET0.2369
CDK11BNanoBRET0.27-

Table 2: Kinome-wide Selectivity of this compound

CompoundAssayNumber of Kinases ScreenedConcentration (µM)Selectivity Score (S10)
This compoundKINOMEscan468100.03
JWD-047 (predecessor)KINOMEscan442100.10

The Selectivity Score (S10) is the ratio of kinases inhibited to a specified percentage (10% in this case) versus the total number of kinases screened. A lower score indicates higher selectivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is adapted from Promega's NanoBRET™ Target Engagement Intracellular Kinase Assay protocols.

Objective: To quantify the apparent intracellular affinity of this compound for CDK11 in live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-CDK11 fusion protein

  • Plasmid encoding the respective Cyclin partner (e.g., Cyclin L2)

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine® 3000 Transfection Reagent

  • NanoBRET™ Tracer

  • This compound

  • White, non-binding surface 96-well plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CDK11 and Cyclin plasmids using Lipofectamine® 3000 according to the manufacturer's protocol. Incubate for 24 hours.

  • Cell Plating: Harvest and resuspend the transfected cells in Opti-MEM™. Plate the cells in the 96-well plates.

  • Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM™.

  • Treatment: Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • BRET Measurement: Measure the BRET signal using a plate reader equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for analyzing cell cycle distribution.

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the PI at 488 nm and collect the emission in the red channel.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro mRNA Splicing Assay

This protocol provides a general framework for assessing the impact of this compound on pre-mRNA splicing.

Objective: To determine if this compound inhibits the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate

  • This compound

  • Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Urea-polyacrylamide gel

  • Autoradiography film or phosphorimager

Procedure:

  • Splicing Reaction: Set up splicing reactions by combining HeLa nuclear extract, radiolabeled pre-mRNA substrate, and splicing reaction buffer. Add this compound at various concentrations or a vehicle control.

  • Incubation: Incubate the reactions at 30°C for a specified time course.

  • Reaction Termination and RNA Extraction: Stop the reactions by adding Proteinase K and incubating to digest proteins. Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

  • Gel Electrophoresis: Resuspend the RNA pellets in a formamide-containing loading buffer, denature at high temperature, and separate the RNA species on a urea-polyacrylamide gel.

  • Visualization: Dry the gel and visualize the radiolabeled pre-mRNA, splicing intermediates, and spliced mRNA product by autoradiography or phosphorimaging.

  • Data Analysis: Quantify the band intensities to determine the efficiency of splicing in the presence and absence of this compound.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's function and application.

CDK11_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core CDK11 Complex cluster_downstream Downstream Effects CHK2 CHK2 CDK11 CDK11 CHK2->CDK11 Phosphorylation CK2 Casein Kinase 2 CK2->CDK11 Phosphorylation Transcription Transcription Elongation CDK11->Transcription Splicing pre-mRNA Splicing CDK11->Splicing CellCycle G2/M Transition CDK11->CellCycle CyclinL Cyclin L CyclinL->CDK11 SF3B1 SF3B1 Splicing->SF3B1 Substrate ZNL_05_044 This compound ZNL_05_044->CDK11 Inhibition

Caption: CDK11 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture Transfection 2. Transfection (NanoLuc-CDK11) Cell_Culture->Transfection Plating 3. Cell Plating Transfection->Plating Compound_Addition 4. Add this compound Plating->Compound_Addition Tracer_Addition 5. Add NanoBRET Tracer Compound_Addition->Tracer_Addition Incubation 6. Incubate (2h, 37°C) Tracer_Addition->Incubation BRET_Measurement 7. Measure BRET Signal Incubation->BRET_Measurement Data_Analysis 8. Calculate IC50 BRET_Measurement->Data_Analysis

Caption: Workflow for NanoBRET™ Target Engagement Assay.

ZNL-05-044: A Selective CDK11 Inhibitor Demonstrating Activity in Acute Myeloid Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

STANFORD, CA – The selective Cyclin-Dependent Kinase 11 (CDK11) inhibitor, ZNL-05-044, has demonstrated notable activity in acute myeloid leukemia (AML) cancer cell lines, according to a recent study. The compound induces G2/M cell cycle arrest and impacts mRNA splicing, positioning it as a compound of interest for researchers in oncology and drug development.

This compound's primary mechanism of action is the inhibition of CDK11, a kinase involved in transcription, splicing, and cell cycle regulation.[1][2] This inhibition leads to a halt in the cell cycle at the G2/M phase and disrupts the normal process of mRNA splicing, ultimately affecting cancer cell proliferation.

Quantitative Analysis of In Vitro Activity

The anti-proliferative effects of this compound were evaluated in the human acute myeloid leukemia cell lines MOLM-13 and MV-4-11. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
MOLM-13Acute Myeloid Leukemia1.8
MV-4-11Acute Myeloid Leukemia2.5

These values indicate that this compound is active against these cell lines in the low micromolar range.

Target engagement of this compound with its intended targets, CDK11A and CDK11B, was confirmed using a NanoBRET cellular assay. This assay measures the ability of the compound to bind to the target kinase within living cells.

TargetAssayIC50 (µM)
CDK11ANanoBRET0.23
CDK11BNanoBRET0.27

The lower IC50 values in the target engagement assay compared to the anti-proliferative assay suggest that while this compound effectively binds to CDK11 at nanomolar concentrations, higher concentrations are required to elicit a cellular anti-proliferative response.

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting CDK11, a key regulator of the cell cycle and transcription. The process is initiated by the binding of this compound to the ATP-binding pocket of CDK11. This inhibition disrupts the kinase activity of CDK11, leading to two primary downstream effects: altered mRNA splicing and G2/M cell cycle arrest. The culmination of these events is the inhibition of cancer cell proliferation.

G ZNL This compound CDK11 CDK11 Inhibition ZNL->CDK11 Splicing Altered mRNA Splicing CDK11->Splicing Arrest G2/M Cell Cycle Arrest CDK11->Arrest Proliferation Inhibition of Cancer Cell Proliferation Splicing->Proliferation Arrest->Proliferation

Mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay

The anti-proliferative activity of this compound was determined using a CellTiter-Glo® luminescent cell viability assay.

  • Cell Seeding: MOLM-13 and MV-4-11 cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.

  • Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo® reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls to calculate the IC50 values.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A Seed Cells (5,000/well) B Add this compound (72h incubation) A->B C Add CellTiter-Glo® B->C D Read Luminescence C->D E Calculate IC50 D->E G A Treat MOLM-13 cells with this compound (10 µM, 24h) B Harvest and fix cells in 70% ethanol A->B C Stain with Propidium Iodide and RNase A B->C D Analyze by Flow Cytometry C->D E Quantify cell cycle phases (G1, S, G2/M) D->E

References

The Structure-Activity Relationship of ZNL-05-044: A Deep Dive into a Selective CDK11 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of ZNL-05-044, a selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). Developed through a meticulous medicinal chemistry campaign, this compound has emerged as a valuable tool for probing the biological functions of CDK11, a kinase implicated in cancer cell proliferation, transcription, and mRNA splicing. This document, intended for researchers, scientists, and drug development professionals, details the quantitative SAR data, experimental methodologies, and the underlying signaling pathways.

From a Non-Selective Scaffold to a Potent Probe

The journey to this compound began with the identification of JWD-047, a diaminothiazole derivative with potent but non-selective activity against CDK11.[1] An extensive, structure-guided medicinal chemistry effort was undertaken to enhance selectivity and potency, culminating in the development of this compound.[2][3] This campaign systematically explored modifications to the core scaffold, leading to a deep understanding of the chemical features essential for effective CDK11 inhibition.

Quantitative Structure-Activity Relationship (SAR) Analysis

The following tables summarize the key quantitative data from the SAR studies, highlighting the impact of various chemical modifications on the inhibitory activity against CDK11A and CDK11B.

Table 1: Core Scaffold Modifications and their Impact on CDK11A Inhibition

CompoundR1 GroupR2 GroupCDK11A IC50 (µM) [NanoBRET]
JWD-0472,6-dichlorophenyl->10
Analog 1Phenyl-5.2
Analog 22-chlorophenyl-1.8
Analog 32,6-difluorophenyl-0.85
This compound 2-methyl-5-(4-methylpiperazin-1-yl)phenyl H 0.23

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (µM)
CDK11A 0.23
CDK11B 0.27
CDK2>10
CDK5>10
CDK7>10
CDK98.5

Mechanism of Action: Inducing Cell Cycle Arrest and Disrupting Splicing

This compound exerts its biological effects through the specific inhibition of CDK11. This inhibition disrupts two critical cellular processes: cell cycle progression and mRNA splicing. The downstream consequences of CDK11 inhibition by this compound lead to a G2/M phase cell cycle arrest and global impairment of pre-mRNA splicing.[2][3][4]

ZNL-05-044_Signaling_Pathway cluster_drug Drug Action cluster_target Cellular Target cluster_pathways Downstream Effects cluster_outcomes Cellular Outcomes This compound This compound CDK11 CDK11 This compound->CDK11 Inhibits Cell_Cycle_Progression Cell_Cycle_Progression CDK11->Cell_Cycle_Progression Regulates mRNA_Splicing mRNA_Splicing CDK11->mRNA_Splicing Regulates G2_M_Arrest G2_M_Arrest Cell_Cycle_Progression->G2_M_Arrest Leads to Splicing_Impairment Splicing_Impairment mRNA_Splicing->Splicing_Impairment Results in

Figure 1: Signaling pathway of this compound. (Max Width: 760px)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was utilized to quantify the intracellular affinity of this compound for CDK11A and CDK11B in live cells.

Workflow:

NanoBRET_Workflow start Start: HEK293T cells transfection Transfect with NanoLuc®-CDK11 fusion vector start->transfection seeding Seed cells into 384-well plates transfection->seeding treatment Treat with this compound and NanoBRET™ tracer seeding->treatment incubation Incubate for 2 hours at 37°C treatment->incubation detection Add NanoBRET™ substrate and measure BRET signal incubation->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Figure 2: NanoBRET™ assay workflow. (Max Width: 760px)

Detailed Steps:

  • Cell Culture and Transfection: HEK293T cells were cultured in DMEM supplemented with 10% FBS. Cells were transiently transfected with a plasmid encoding a fusion of NanoLuc® luciferase and either CDK11A or CDK11B using FuGENE® HD Transfection Reagent.

  • Cell Seeding: Twenty-four hours post-transfection, cells were harvested and seeded into 384-well white assay plates.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control, followed by the addition of the NanoBRET™ tracer.

  • Incubation: The plates were incubated for 2 hours at 37°C in a humidified incubator with 5% CO2.

  • Signal Detection: NanoBRET™ Nano-Glo® Substrate was added, and the BRET signal (ratio of acceptor emission to donor emission) was measured using a plate reader.

  • Data Analysis: IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation in GraphPad Prism.

KINOMEscan™ Selectivity Profiling

To assess the kinase selectivity of this compound, the KINOMEscan™ platform was employed. This competition binding assay measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site.

Logical Relationship of SAR Development:

The development of this compound followed a logical progression of optimizing different parts of the lead compound, JWD-047.

SAR_Logic Start Start Lead_Compound Lead Compound (JWD-047) Non-selective Start->Lead_Compound R1_Optimization R1 Group Optimization (Phenyl Ring Substitutions) Lead_Compound->R1_Optimization R2_Optimization R2 Group Optimization (Amine Substitutions) Lead_Compound->R2_Optimization Improved_Potency Increased Potency R1_Optimization->Improved_Potency Improved_Selectivity Enhanced Selectivity R2_Optimization->Improved_Selectivity Final_Compound Final Compound (this compound) Potent & Selective Improved_Potency->Final_Compound Improved_Selectivity->Final_Compound End End Final_Compound->End

Figure 3: Logical flow of SAR optimization. (Max Width: 760px)

Protocol:

  • Assay Principle: The assay relies on the competition between the test compound (this compound) and an immobilized, active-site directed ligand for binding to the kinase of interest.

  • Kinase Panel: A panel of over 400 human kinases was used to assess the selectivity of this compound.

  • Assay Execution: Kinases, tagged with a DNA label, were incubated with the immobilized ligand and this compound at a concentration of 1 µM.

  • Quantification: The amount of kinase bound to the solid support was quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Interpretation: The results are expressed as a percentage of the DMSO control, with lower percentages indicating greater inhibition.

Conclusion

The development of this compound represents a successful example of structure-guided drug design. Through systematic modifications of a non-selective lead compound, a potent and selective CDK11 inhibitor was created. The detailed SAR data and methodologies presented in this guide provide a valuable resource for the scientific community, facilitating further research into the therapeutic potential of CDK11 inhibition and serving as a blueprint for future kinase inhibitor development programs.

References

Probing the Consequences of CDK11 Inhibition with ZNL-05-044: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 11 (CDK11) has emerged as a critical regulator of fundamental cellular processes, including transcription, pre-mRNA splicing, and cell cycle progression.[1][2][3] Its dysregulation is implicated in various pathologies, particularly cancer, making it an attractive target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of ZNL-05-044, a potent and selective inhibitor of CDK11, and its utility in interrogating the biological consequences of CDK11 inhibition.[4][5][6] We will detail the biochemical and cellular activity of this compound, provide comprehensive experimental protocols for its use, and visualize key pathways and workflows to facilitate further research and drug development efforts.

This compound: A Selective CDK11 Inhibitor

This compound is a small molecule inhibitor belonging to the diaminothiazole class that demonstrates high selectivity for CDK11.[4][6] It was developed through a structure-guided medicinal chemistry campaign to improve upon a less selective precursor, JWD-047.[4]

Biochemical and Cellular Activity of this compound

The inhibitory activity of this compound against CDK11 has been quantified using various assays. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of the enzyme by half, were determined using the NanoBRET assay.[4][7] The dissociation constant (Kd), a measure of binding affinity, has also been reported.[8]

Target Assay IC50 (µM) Kd (nM) Reference
CDK11ANanoBRET0.2369[4][7][8]
CDK11BNanoBRET0.27-[4][7]

Table 1: In Vitro Activity of this compound against CDK11 Isoforms.

This compound exhibits significantly improved kinome-wide selectivity compared to its predecessor, JWD-047. A KINOMEscan assay, which measures the binding of an inhibitor to a large panel of kinases, was used to assess selectivity. The selectivity score, S(10), which represents the fraction of kinases inhibited by more than 90% at a 10 µM concentration, highlights this improvement.[4]

Compound S(10) Selectivity Score Reference
This compound0.03[4]
JWD-0470.10[4]

Table 2: Kinome Selectivity of this compound and JWD-047.

Core Consequences of CDK11 Inhibition by this compound

Treatment of cells with this compound leads to two primary and interconnected cellular consequences: arrest of the cell cycle at the G2/M phase and significant alterations in mRNA splicing.[4][5][6]

G2/M Cell Cycle Arrest

Inhibition of CDK11 by this compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2 and M phases.[4][6] This is a key phenotype observed upon CDK11 inhibition and can be quantified using flow cytometry analysis of cellular DNA content.

Impairment of mRNA Splicing

CDK11 plays a crucial role in the regulation of pre-mRNA splicing, a fundamental process for generating mature messenger RNA.[1][3] this compound, by inhibiting CDK11, interferes with this process, leading to widespread changes in splicing patterns.[4][6] These alterations can be detected and quantified by techniques such as reverse transcription-polymerase chain reaction (RT-PCR).

Experimental Protocols

The following are detailed methodologies for key experiments to interrogate the consequences of CDK11 inhibition using this compound, based on the primary literature.

NanoBRET™ Target Engagement Assay for CDK11

This protocol is for determining the intracellular target engagement and IC50 of this compound for CDK11A and CDK11B.

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ 2000 Transfection Reagent

  • CDK11A-NanoLuc® fusion vector

  • CDK11B-NanoLuc® fusion vector

  • Cyclin L2 expression vector

  • NanoBRET™ Tracer K-12

  • This compound

  • White, 96-well assay plates

  • Nano-Glo® Live Cell Reagent

  • Luminometer with BRET capabilities

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the CDK11-NanoLuc® fusion vector and the Cyclin L2 expression vector using Lipofectamine™ 2000 according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours, trypsinize and resuspend the transfected cells in Opti-MEM™. Seed the cells into a 96-well white assay plate at an appropriate density.

  • Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add the diluted compound to the appropriate wells. Include a DMSO-only control.

  • Tracer Addition: Add NanoBRET™ Tracer K-12 to all wells at a final concentration of 0.13 µM.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection: Add Nano-Glo® Live Cell Reagent to all wells. Read the plate on a luminometer equipped with filters for measuring donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a DMSO vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Use the appropriate laser and filters to detect PI fluorescence.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Analysis of mRNA Splicing by RT-PCR

This protocol is for assessing the impact of this compound on the splicing of specific target genes.

Materials:

  • Cancer cell line of interest

  • This compound

  • TRIzol™ Reagent or other RNA extraction kit

  • Reverse transcriptase kit (e.g., SuperScript™ IV)

  • Oligo(dT) primers

  • PCR primers flanking the exon of interest

  • Taq DNA polymerase

  • Agarose (B213101) gel

  • DNA ladder

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO for the desired time. Extract total RNA using TRIzol™ Reagent according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.

  • PCR Amplification: Perform PCR using primers that flank the alternative splicing event of interest. Use an appropriate annealing temperature and number of cycles for your target.

  • Gel Electrophoresis: Resolve the PCR products on an agarose gel.

  • Analysis: Visualize the DNA bands using a gel imaging system. The presence of different sized bands in the this compound-treated samples compared to the control indicates an alteration in mRNA splicing. The relative intensity of the bands can be quantified to estimate the change in the ratio of splice isoforms.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the interrogation of CDK11 with this compound.

CDK11_Signaling_Pathway cluster_nucleus Nucleus CDK11 CDK11 Transcription Transcription CDK11->Transcription Splicing Splicing CDK11->Splicing CellCycle Cell Cycle Progression (G2/M) CDK11->CellCycle CyclinL Cyclin L CyclinL->CDK11 Activates RNAPII RNA Polymerase II RNAPII->Transcription Spliceosome Spliceosome Spliceosome->Splicing pre_mRNA pre-mRNA pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA ZNL05044 This compound ZNL05044->CDK11 Inhibits

Caption: this compound inhibits CDK11, affecting transcription, splicing, and cell cycle.

Experimental_Workflow_Cell_Cycle start Seed Cells treatment Treat with this compound or DMSO start->treatment harvest Harvest and Fix Cells (70% Ethanol) treatment->harvest stain Stain with Propidium Iodide and RNase A harvest->stain flow Flow Cytometry Analysis stain->flow analysis Analyze DNA Content (G0/G1, S, G2/M phases) flow->analysis end G2/M Arrest Quantified analysis->end

Caption: Workflow for analyzing cell cycle effects of this compound.

Experimental_Workflow_Splicing start Treat Cells with This compound or DMSO rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis pcr PCR with Splice-Specific Primers cdna_synthesis->pcr gel Agarose Gel Electrophoresis pcr->gel analysis Visualize and Quantify Splice Isoforms gel->analysis end Splicing Alterations Identified analysis->end

Caption: Workflow for analyzing mRNA splicing changes induced by this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of CDK11 in cellular function. Its high selectivity and well-characterized consequences of G2/M cell cycle arrest and altered mRNA splicing provide a robust platform for further investigation. The detailed protocols and conceptual diagrams presented in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of CDK11 biology and its potential as a therapeutic target.

References

Methodological & Application

ZNL-05-044: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL-05-044 is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1][2][3][4][5] As a critical regulator of transcription and mRNA splicing, CDK11 has emerged as a promising therapeutic target in oncology.[3][4] this compound exerts its biological effects by inducing G2/M cell cycle arrest and disrupting mRNA splicing, leading to a modest antiproliferative effect in various cancer cell lines.[1][3][4][5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including quantitative data, methodologies for key assays, and visual diagrams of the underlying signaling pathway and experimental workflows.

Quantitative Data

This compound has been characterized by its inhibitory activity against CDK11 and its modest effects on cancer cell proliferation. The following tables summarize the key quantitative data available for this compound.

TargetIC50 (µM)Assay
CDK11A0.23[6]NanoBRET[6]
CDK11B0.27[6]NanoBRET[6]
ParameterValue
Kd (CDK11A)69 nM[2]

Note: Antiproliferative IC50 values for this compound in specific cancer cell lines are not extensively reported in the currently available literature. The primary publication by Li et al. notes a "modest effect on cell proliferation" after 72 hours of treatment in cell lines including A375, MIA PaCa-2, HeLa, MDA-MB-231, OVCAR8, and Jurkat.[1] Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Mechanism of Action: Signaling Pathway

This compound functions by directly inhibiting the kinase activity of CDK11. This inhibition disrupts the normal cell cycle progression, specifically causing an arrest in the G2/M phase. Furthermore, as CDK11 is involved in the regulation of mRNA splicing, its inhibition by this compound leads to defects in this crucial process, contributing to its anti-cancer effects.

ZNL_05_044_Pathway cluster_effects ZNL This compound CDK11 CDK11 ZNL->CDK11 Inhibition G2M_Arrest G2/M Arrest ZNL->G2M_Arrest Induces Splicing_Defects Splicing Defects ZNL->Splicing_Defects Causes CellCycle Cell Cycle Progression CDK11->CellCycle Promotes Splicing mRNA Splicing CDK11->Splicing Regulates Proliferation Cell Proliferation CellCycle->Proliferation Leads to G2M_Arrest->Proliferation Inhibits Splicing->Proliferation Supports Splicing_Defects->Proliferation Inhibits

Caption: this compound inhibits CDK11, leading to G2/M arrest and splicing defects.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in an appropriate solvent such as DMSO.[6] For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Cell Culture and Treatment
  • Cell Lines: A variety of cancer cell lines can be used, including but not limited to A375 (melanoma), MIA PaCa-2 (pancreatic cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), OVCAR8 (ovarian cancer), and Jurkat (T-cell leukemia).[1]

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Ensure the final concentration of the vehicle is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).

    • Incubate the cells for the desired treatment duration (e.g., 10 hours for cell cycle analysis, 72 hours for proliferation assays).[1]

Cell Viability/Proliferation Assay

This protocol is a general guideline for determining the effect of this compound on cell viability using a tetrazolium-based assay like MTT or a resazurin-based assay.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with this compound (dose range) Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add viability reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent Incubate per manufacturer's protocol Add_Reagent->Incubate_Reagent Read Read absorbance/fluorescence Incubate_Reagent->Read Analyze Calculate IC50 values Read->Analyze Apoptosis_Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_detect Detection Treat Treat cells with this compound Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal (e.g., chemiluminescence) Secondary_Ab->Detect Analyze Analyze protein expression Detect->Analyze

References

ZNL-05-044 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and experimental use of ZNL-05-044, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The provided protocols and diagrams are intended to guide researchers in utilizing this compound as a chemical probe to investigate the biological functions of CDK11.

Solubility of this compound

This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). For aqueous-based assays, the use of co-solvents is necessary to maintain solubility and prevent precipitation.

Table 1: Quantitative Solubility of this compound in DMSO

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100209.46Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility is sensitive to hygroscopic DMSO.[1]

Qualitative Solubility:

While quantitative data for other common laboratory solvents is limited, based on its chemical structure, this compound is expected to have low solubility in aqueous solutions like water and Phosphate-Buffered Saline (PBS). Its solubility in alcohols such as ethanol (B145695) and methanol (B129727) has not been reported. It is recommended to first prepare a concentrated stock solution in DMSO.

Preparation of Stock and Working Solutions

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Preparation of Concentrated Stock Solution in DMSO

Protocol:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).

  • Vortex the solution vigorously.

  • Sonicate the solution in a water bath until the compound is completely dissolved and the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Preparation of Working Solution for In Vitro Cellular Assays

For most cell-based assays, the DMSO stock solution can be serially diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cellular viability or function (typically ≤ 0.5%).

Preparation of Working Solution for In Vivo Experiments

For animal studies, a co-solvent formulation is required to maintain the solubility of this compound in an aqueous vehicle suitable for administration.

Protocol for a 1 mL Working Solution (≥ 2.5 mg/mL): [2]

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.

  • Add 50 µL of Tween-80 and mix until the solution is uniform.

  • Add 450 µL of saline and mix to bring the final volume to 1 mL.

  • This working solution should be prepared fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

Experimental Protocols

This compound is a valuable tool for studying the roles of CDK11 in cell cycle regulation and RNA splicing. Below are detailed protocols for key experiments.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with this compound. Inhibition of CDK11 by this compound is known to induce a G2/M phase cell cycle arrest.[3]

Materials:

  • Cells of interest (e.g., A375 melanoma cells)[3]

  • This compound DMSO stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[4]

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Analysis of Pre-mRNA Splicing by RNA Sequencing

Inhibition of CDK11 by this compound impairs pre-mRNA splicing, leading to intron retention.[3] RNA sequencing (RNA-seq) is a powerful method to globally assess these splicing defects.

Materials:

  • Cells of interest

  • This compound DMSO stock solution

  • Complete cell culture medium

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • DNase I

  • RNA-seq library preparation kit

  • Next-generation sequencing platform

Protocol:

  • Seed and treat cells with this compound and a DMSO control as described in the cell cycle analysis protocol.

  • Harvest the cells and extract total RNA using a preferred method, ensuring high quality and integrity of the RNA.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Prepare RNA-seq libraries from the total RNA according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.

  • Sequence the prepared libraries on a next-generation sequencing platform.

  • Analyze the sequencing data using bioinformatics tools to identify differential gene expression and, more specifically, differential splicing events, such as intron retention, exon skipping, and alternative splice site usage. Compare the this compound-treated samples to the DMSO control.

Target Engagement Assessment by NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the engagement of a test compound with its target protein. This compound has been characterized using this assay to determine its intracellular affinity for CDK11A and CDK11B.[3]

Materials:

  • HEK293 cells

  • CDK11A-NanoLuc® Fusion Vector and CCNL2 Expression Vector[5]

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • This compound DMSO stock solution

  • 96-well white assay plates

Protocol (based on Promega's NanoBRET™ TE Intracellular Kinase Assay): [5]

  • Co-transfect HEK293 cells with the CDK11A-NanoLuc® Fusion Vector and the CCNL2 Expression Vector.

  • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.

  • Seed the cells into a 96-well white assay plate.

  • Prepare serial dilutions of this compound in Opti-MEM®.

  • Add the this compound dilutions and the NanoBRET™ Tracer to the wells containing the cells.

  • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.

  • Read the plate on a luminometer capable of measuring filtered luminescence (donor emission at 460nm and acceptor emission at >610nm).

  • Calculate the NanoBRET™ ratio and plot the data against the concentration of this compound to determine the IC50 value, representing the intracellular affinity of the compound for CDK11.

Visualized Signaling Pathways and Workflows

Signaling Pathway of this compound Action

ZNL_05_044_Pathway cluster_inhibition Inhibitor cluster_cellular_process Cellular Process ZNL This compound CDK11 CDK11 ZNL->CDK11 Arrest G2/M Arrest SF3B1 SF3B1 CDK11->SF3B1 Phosphorylation G2M G2/M Phase Progression CDK11->G2M pSF3B1 Phospho-SF3B1 Splicing Pre-mRNA Splicing pSF3B1->Splicing Splicing->G2M

Caption: this compound inhibits CDK11, leading to impaired splicing and G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow start Seed Cells treat Treat with this compound or DMSO (Control) start->treat harvest Harvest and Wash Cells treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain flow Flow Cytometry Analysis stain->flow analyze Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow->analyze

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Experimental Workflow for RNA Splicing Analysis

Splicing_Analysis_Workflow start Seed and Treat Cells with this compound/DMSO rna_extraction Total RNA Extraction start->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Bioinformatics Analysis (Intron Retention) sequencing->data_analysis results Identify Splicing Defects data_analysis->results

References

Application Note: ZNL-05-044 NanoBRET™ Target Engagement Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for utilizing the NanoBRET™ Target Engagement Intracellular Kinase Assay to quantify the binding affinity of ZNL-05-044 to its target, Cyclin-Dependent Kinase 11 (CDK11), in live human cells. This compound is a potent and selective inhibitor of CDK11A and CDK11B, playing a crucial role in G2/M cell cycle arrest and the impairment of RNA splicing. The NanoBRET™ assay offers a robust method to measure compound-target engagement by leveraging Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.

Introduction

The NanoBRET™ Target Engagement Assay is a powerful tool for studying drug-target interactions within the complex intracellular environment. The assay principle relies on BRET, a proximity-based energy transfer phenomenon. In this application, CDK11 is fused to the bright, stable NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer (the energy acceptor) that binds to the kinase active site is introduced. When the tracer binds to the NanoLuc®-CDK11 fusion protein, the close proximity allows for energy transfer upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound, such as this compound, that also binds to the kinase active site will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of intracellular target engagement.

Signaling Pathway and Mechanism of Action

This compound is a small molecule inhibitor targeting CDK11. CDK11, along with its cyclin partner (typically Cyclin L), is involved in the regulation of transcription and RNA processing, which are critical for cell cycle progression. Inhibition of CDK11 by this compound disrupts these processes, leading to an arrest in the G2/M phase of the cell cycle.

CDK11_Pathway This compound Inhibition of CDK11-Mediated Transcription and Splicing cluster_nucleus Nucleus CDK11 CDK11 Transcription Transcription & Pre-mRNA Splicing CDK11->Transcription CyclinL Cyclin L CyclinL->Transcription RNA_Pol_II RNA Polymerase II RNA_Pol_II->Transcription Splicing_Factors Splicing Factors Splicing_Factors->Transcription Cell_Cycle Cell Cycle Progression (G2/M Phase) Transcription->Cell_Cycle ZNL05044 This compound ZNL05044->Inhibition Inhibition->CDK11

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocol

This protocol is adapted from general NanoBRET™ Target Engagement Intracellular Kinase Assay procedures.

Materials and Reagents
ReagentSupplierCatalog Number
HEK293 CellsATCCCRL-1573
Opti-MEM™ I Reduced Serum MediumThermo Fisher31985062
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Lipofectamine® 3000 Transfection ReagentThermo FisherL3000015
NanoLuc®-CDK11A or -CDK11B Fusion VectorPromegaCustom
NanoBRET™ Tracer K-10PromegaN2580
NanoBRET™ Nano-Glo® SubstratePromegaN1661
This compoundMedchemExpressHY-145020
White, 96-well assay plates, solid bottomCorning3917
DMSO, cell culture gradeSigma-AldrichD2650
Cell Culture and Transfection
  • Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • For transfection, seed HEK293 cells in a 6-well plate at a density of 2 x 10⁵ cells/well in 2 mL of complete medium and allow them to attach overnight.

  • On the day of transfection, dilute 0.1 µg of the NanoLuc®-CDK11A or -CDK11B fusion vector DNA into Opti-MEM™ I medium to a final volume of 25 µL.

  • Add 0.3 µL of Lipofectamine® 3000 reagent to the diluted DNA, mix gently, and incubate for 15 minutes at room temperature.

  • Add the DNA-lipid complex to the cells and incubate for 24 hours.

NanoBRET™ Assay Execution
  • Following transfection, harvest the cells and resuspend them in Opti-MEM™ I medium.

  • Prepare serial dilutions of this compound in DMSO. Then, dilute these concentrations in Opti-MEM™ I medium containing the NanoBRET™ Tracer K-10. The final tracer concentration should be optimized, but a starting point of 1 µM is recommended.

  • Dispense 50 µL of the cell suspension into each well of a white 96-well plate.

  • Add 50 µL of the this compound/tracer mixture to the appropriate wells. Include "tracer only" (no compound) and "no tracer" controls.

  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it 1:166 with Opti-MEM™ I medium.

  • Add 25 µL of the prepared substrate to each well.

  • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

Data Analysis
  • Calculate the raw BRET ratio by dividing the acceptor emission (618 nm) by the donor emission (460 nm).

  • Subtract the background BRET ratio (from "no tracer" control wells) from all raw BRET ratios to obtain the corrected BRET ratios.

  • Normalize the data by setting the "tracer only" control to 100% and calculate the percent inhibition for each this compound concentration.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

NanoBRET_Workflow NanoBRET Target Engagement Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Seed HEK293 Cells B Transfect with NanoLuc-CDK11 Vector A->B D Harvest and Resuspend Transfected Cells B->D C Prepare this compound Serial Dilutions F Add this compound and NanoBRET Tracer C->F E Add Cells to 96-well Plate D->E E->F G Incubate at 37°C F->G H Add Nano-Glo Substrate G->H I Measure Donor (460nm) and Acceptor (618nm) Emission H->I J Calculate BRET Ratio and Percent Inhibition I->J K Determine IC50 Value J->K

Figure 2: Step-by-step workflow for the this compound NanoBRET assay.

Representative Data

The following table summarizes the reported IC₅₀ values for this compound against CDK11A and CDK11B as determined by the NanoBRET™ assay.

TargetIC₅₀ (µM)
CDK11A0.23
CDK11B0.27

Conclusion

The NanoBRET™ Target Engagement Assay provides a sensitive and reproducible method for quantifying the intracellular potency of this compound against its target kinases, CDK11A and CDK11B. This protocol offers a detailed framework for researchers to implement this assay in their own laboratories for the characterization of this compound and other kinase inhibitors. The ability to measure target engagement in live cells provides a more physiologically relevant assessment of compound activity compared to traditional biochemical assays.

Application Notes and Protocols for ZNL-05-044 in a Kinase Inhibitor Screening Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL-05-044 is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1] As a member of the CDK family, CDK11 plays a crucial role in the regulation of transcription and pre-mRNA splicing, making it a compelling target in oncology and other therapeutic areas.[2][3] These application notes provide detailed protocols for utilizing this compound in kinase inhibitor screening panels to determine its potency, selectivity, and cellular effects.

This compound: Compound Profile

This compound is a small molecule inhibitor that targets the ATP-binding site of CDK11. It has demonstrated high affinity and selectivity for both CDK11A and CDK11B isoforms.

Table 1: In Vitro Potency and Affinity of this compound
TargetAssay TypeValueReference
CDK11ANanoBRET IC500.23 µM[4]
CDK11BNanoBRET IC500.27 µM[4]
CDK11AKd69 nM[1]

Kinase Selectivity Profiling

Assessing the selectivity of a kinase inhibitor is a critical step in drug development to understand its potential off-target effects. This compound has been profiled against a broad panel of kinases, demonstrating high selectivity for CDK11.

Table 2: KINOMEscan Selectivity Profile of this compound

The following table summarizes the binding of this compound to a panel of 468 kinases at a concentration of 10 µM. The results are reported as '% Ctrl', where a lower value indicates stronger binding. A selectivity score (S(10)) is defined as the number of kinases inhibited by more than 90% divided by the total number of kinases tested.

ParameterValueReference
Screening Concentration10 µM[5]
Number of Kinases Tested468[5]
Selectivity Score (S(10))0.03[5]

Interpretation: The low selectivity score indicates that this compound is a highly selective inhibitor for CDK11.[5]

Signaling Pathway

CDK11 is a key regulator of gene expression through its involvement in transcription and pre-mRNA splicing. Its inhibition by this compound can lead to cell cycle arrest and apoptosis.

CDK11_Signaling_Pathway cluster_upstream Upstream Regulation cluster_cdk11 CDK11 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K) RTK->Signaling_Cascades CDK11 CDK11 Signaling_Cascades->CDK11 CDK11_Complex Active CDK11/ Cyclin L Complex CDK11->CDK11_Complex Cyclin_L Cyclin L Cyclin_L->CDK11_Complex RNA_Pol_II RNA Polymerase II (CTD) CDK11_Complex->RNA_Pol_II P SF3B1 Splicing Factor 3B Subunit 1 (SF3B1) CDK11_Complex->SF3B1 P Hedgehog Hedgehog Pathway CDK11_Complex->Hedgehog Wnt_Beta_Catenin Wnt/β-catenin Pathway CDK11_Complex->Wnt_Beta_Catenin Cell_Cycle Cell Cycle Progression CDK11_Complex->Cell_Cycle Transcription Transcription Elongation RNA_Pol_II->Transcription Transcription->Cell_Cycle Splicing pre-mRNA Splicing SF3B1->Splicing Splicing->Cell_Cycle G2M_Arrest G2/M Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis ZNL This compound ZNL->CDK11_Complex ZNL->G2M_Arrest

Caption: CDK11 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes the determination of IC50 values for this compound against CDK11 using a luminescence-based assay that measures ADP production.

Materials:

  • This compound (stock solution in 100% DMSO)

  • Recombinant human CDK11/Cyclin L complex

  • SUPT5H protein substrate[3]

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection

Experimental Workflow:

ADP_Glo_Workflow prep 1. Prepare Reagents dilute 2. Serially Dilute This compound prep->dilute plate 3. Add to Plate: - this compound/DMSO - CDK11/Cyclin L - Substrate dilute->plate initiate 4. Initiate Reaction with ATP plate->initiate incubate1 5. Incubate (e.g., 60 min at RT) initiate->incubate1 adp_glo 6. Add ADP-Glo™ Reagent incubate1->adp_glo incubate2 7. Incubate (40 min at RT) adp_glo->incubate2 detect 8. Add Kinase Detection Reagent incubate2->detect incubate3 9. Incubate (30-60 min at RT) detect->incubate3 read 10. Read Luminescence incubate3->read analyze 11. Analyze Data (IC50 Curve) read->analyze

Caption: ADP-Glo™ Kinase Assay Workflow.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of diluted this compound or DMSO (for control wells).

    • Add 2 µL of CDK11/Cyclin L enzyme in kinase buffer.

    • Add 2 µL of a mixture containing the SUPT5H substrate and ATP. The final concentration of SUPT5H should be 5 µM and ATP at 10 µM.[3]

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (no enzyme control). Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol measures the binding of this compound to CDK11 in living cells.

Materials:

  • HEK293 cells

  • Expression vectors for CDK11A-NanoLuc® and CDK11B-NanoLuc®

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Nano-Glo® Substrate

  • NanoBRET™ Tracer

  • White, 96-well cell culture plates

  • Multimode plate reader with BRET detection capabilities

Experimental Workflow:

NanoBRET_Workflow seed 1. Seed HEK293 Cells transfect 2. Transfect with CDK11-NanoLuc® Vector seed->transfect incubate1 3. Incubate (24 hours) transfect->incubate1 treat 4. Treat with this compound and NanoBRET™ Tracer incubate1->treat incubate2 5. Incubate (2 hours) treat->incubate2 add_substrate 6. Add Nano-Glo® Substrate incubate2->add_substrate read 7. Read BRET Signal add_substrate->read analyze 8. Analyze Data (IC50 Curve) read->analyze

Caption: NanoBRET™ Cellular Target Engagement Assay Workflow.

Procedure:

  • Cell Seeding: Seed HEK293 cells in a white 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Transfection: Co-transfect the cells with the CDK11-NanoLuc® expression vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare a solution of the NanoBRET™ tracer in Opti-MEM®.

    • Add the diluted this compound and the tracer to the cells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection: Add the Nano-Glo® substrate to all wells.

  • Data Acquisition: Read the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to determine the cellular IC50 value.

Recommended Kinase Screening Panel for Selectivity Profiling

To further characterize the selectivity of this compound, a tiered screening approach is recommended.

Tier 1: CDK Family Panel

Due to the high homology within the CDK family, it is crucial to assess the activity of this compound against other CDKs.

Table 3: Recommended CDK Family Screening Panel

KinaseRationale
CDK1/Cyclin BKey regulator of mitosis.
CDK2/Cyclin AImportant for S-phase progression.
CDK2/Cyclin ERegulates G1/S transition.
CDK4/Cyclin D1Key for G1 phase progression.
CDK5/p25Atypical CDK involved in neuronal processes.[6]
CDK6/Cyclin D3Also involved in G1 progression.
CDK7/Cyclin HPart of the CDK-activating kinase (CAK) complex.
CDK9/Cyclin T1Component of P-TEFb, regulates transcription elongation.
Tier 2: Broader Kinome Panel

For a more comprehensive selectivity profile, a broader panel of kinases from different families should be tested. The selection should include kinases that are frequently implicated in off-target effects of other kinase inhibitors.

Table 4: Recommended Broad Kinome Screening Panel (Representative Examples)

Kinase FamilyRepresentative Kinases
TK (Tyrosine Kinases)ABL1, SRC, EGFR, VEGFR2
TKL (Tyrosine Kinase-Like)BRAF, MAP3K5 (ASK1)
STE (Serine/Threonine Kinase)MAP2K1 (MEK1), MAPK1 (ERK2), AKT1
CMGC GSK3B, MAPK14 (p38α), DYRK1A
AGC PKA, PKG, PKC
CAMK CAMK1, CAMK2
Other AURKA, PLK1

Conclusion

This compound is a valuable research tool for investigating the biological functions of CDK11. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their kinase inhibitor screening and drug discovery efforts. The high potency and selectivity of this compound make it an excellent probe for elucidating the roles of CDK11 in cellular processes and disease.

References

Application Notes and Protocols for ZNL-05-044 in Cell Cycle Progression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL-05-044 is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1][2] As a member of the CDK family, CDK11 plays a crucial role in the regulation of transcription and pre-mRNA splicing, processes that are tightly linked to cell cycle progression.[1][2][3][4] Inhibition of CDK11 with this compound has been demonstrated to induce a robust G2/M phase cell cycle arrest, making it a valuable tool for studying the mechanisms governing this critical cell cycle transition.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate cell cycle progression and outline the underlying signaling pathways.

Data Presentation

Kinase Inhibitory Profile of this compound

The following table summarizes the in vitro and intracellular inhibitory activities of this compound against CDK11 and other related kinases.

TargetAssay TypeIC50 / KdReference
CDK11A NanoBRETIC50: 0.23 µM[5]
CDK11B NanoBRETIC50: 0.27 µM[5]
CDK11A KdELECTKd: 69 nMMedChemExpress
CDK4/cyclin D1 Adapta activity assayIC50: 135 nMMedChemExpress
CDK9/cyclin T1 Adapta activity assayIC50: 189 nMMedChemExpress
CDK6/cyclin D1 Adapta activity assayIC50: 217 nMMedChemExpress
Effect of this compound on Cell Cycle Distribution

Treatment of synchronized A375 melanoma cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. While the primary literature describes a "pronounced arrest," specific quantitative data on the percentage of cells in each phase is not publicly available. The following table illustrates the expected qualitative outcome based on the published research.

TreatmentConcentrationG0/G1 PhaseS PhaseG2/M PhaseReference
DMSO (Vehicle) -NormalNormalNormal[2]
This compound 5 µMDecreasedDecreasedIncreased [2]
This compound 10 µMDecreasedDecreasedPronounced Increase [2]
OTS964 (Positive Control) 100 nMDecreasedDecreasedIncreased[2]

Signaling Pathway and Mechanism of Action

This compound exerts its effect on cell cycle progression primarily through the inhibition of CDK11. CDK11 is essential for the regulation of transcription and pre-mRNA splicing. One of its key functions is the phosphorylation of splicing factor 3B subunit 1 (SF3B1), a core component of the spliceosome.[6] This phosphorylation is critical for the activation of the spliceosome and the subsequent removal of introns from pre-mRNAs.[6]

Inhibition of CDK11 by this compound disrupts this process, leading to widespread intron retention and the production of aberrant mRNA transcripts.[6] This impairment of proper splicing of genes essential for mitotic entry and progression, such as those encoding for cyclins and other cell cycle regulators, is the likely cause of the observed G2/M arrest.

G2M_Arrest_Pathway ZNL This compound CDK11 CDK11 ZNL->CDK11 SF3B1 SF3B1 CDK11->SF3B1 Phosphorylation Spliceosome Spliceosome Activation SF3B1->Spliceosome Splicing pre-mRNA Splicing Spliceosome->Splicing G2M_Proteins G2/M Transition Proteins (e.g., Cyclin B1) Splicing->G2M_Proteins Arrest G2/M Arrest G2M_Proteins->Arrest

Mechanism of this compound induced G2/M arrest.

Experimental Protocols

Protocol 1: Induction of G2/M Cell Cycle Arrest in A375 Cells

This protocol describes how to synchronize A375 cells and treat them with this compound to induce G2/M arrest.

Materials:

  • A375 melanoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thymidine (B127349)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Plate A375 cells in 6-well plates at a density that will ensure they are approximately 30-40% confluent at the time of the first thymidine block.

  • Double Thymidine Block:

    • Add thymidine to the culture medium to a final concentration of 2 mM.

    • Incubate for 18 hours.

    • Wash the cells twice with PBS.

    • Add fresh, thymidine-free complete medium and incubate for 9 hours.

    • Add thymidine again to a final concentration of 2 mM and incubate for another 17 hours.

  • Treatment:

    • Wash the cells twice with PBS to release them from the second thymidine block.

    • Add fresh complete medium containing either DMSO (vehicle control), 5 µM this compound, or 10 µM this compound.

    • Incubate for 10 hours.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells once with PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate until cells detach.

    • Neutralize the trypsin with 2 mL of complete medium and collect the cell suspension.

    • Proceed to cell cycle analysis (Protocol 2).

G2M_Induction_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cluster_3 Day 4 seed Seed A375 Cells block1 Add 2 mM Thymidine (18 hours) seed->block1 release1 Wash & Add Fresh Medium (9 hours) block1->release1 block2 Add 2 mM Thymidine (17 hours) release1->block2 release2 Wash & Release block2->release2 treat Treat with this compound (10 hours) release2->treat harvest Harvest Cells treat->harvest

References

Application of ZNL-05-044 in RNA Splicing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL-05-044 is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1][2] CDK11 plays a crucial role in the regulation of transcription, cell cycle progression, and apoptosis.[3][4][5][6] Emerging evidence highlights the essential function of CDK11 in pre-mRNA splicing, a fundamental process for gene expression regulation.[3][7][8][9] this compound serves as a valuable chemical probe for investigating the consequences of CDK11 inhibition, particularly its impact on RNA splicing.[4][5] This document provides detailed application notes and protocols for the use of this compound in RNA splicing research.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of CDK11.[1][2] CDK11 is known to phosphorylate key components of the spliceosome, the cellular machinery responsible for RNA splicing. One critical target of CDK11 is the splicing factor 3b subunit 1 (SF3B1).[3][8] By phosphorylating SF3B1, CDK11 facilitates the activation of the spliceosome.[3][8] Inhibition of CDK11 by this compound is therefore expected to disrupt this process, leading to alterations in pre-mRNA splicing.[4][5] This disruption of RNA splicing, along with cell cycle arrest at the G2/M phase, contributes to the cellular phenotype observed upon treatment with this compound.[4][5][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a reference for its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetAssayIC50 (µM)Reference
CDK11ANanoBRET0.23[10]
CDK11BNanoBRET0.27[10]

Table 2: Binding Affinity of this compound

TargetAssayKd (nM)Reference
CDK11A-69[1][2]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to investigate the effects of this compound on RNA splicing.

Protocol 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to your research question. Many cancer cell lines are sensitive to CDK11 inhibition.

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and assay. Concentrations ranging from 0.1 µM to 10 µM are a reasonable starting point based on its cellular IC50 values.

  • Treatment: Replace the existing cell culture medium with the medium containing this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific endpoint being measured. For splicing analysis, a 24-hour treatment is a common starting point.

Protocol 2: Analysis of RNA Splicing by Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol allows for the targeted analysis of specific alternative splicing events.

  • RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and a mix of oligo(dT) and random primers.

  • Primer Design: Design primers that specifically amplify the different splice isoforms of your gene of interest. One primer pair should be designed to detect the inclusion of a specific exon, while another pair can be designed to detect its exclusion.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, your designed primers, and the synthesized cDNA.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative abundance of each splice isoform. The ratio of the inclusion isoform to the exclusion isoform can then be calculated to assess the effect of this compound on splicing.

Protocol 3: Global Splicing Analysis by RNA-Sequencing (RNA-Seq)

This protocol provides a comprehensive, unbiased view of the changes in the transcriptome and splicing patterns induced by this compound.

  • Sample Preparation: Treat cells with this compound as described in Protocol 1. Extract high-quality total RNA.

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Differential Splicing Analysis: Use specialized software (e.g., rMATS, LeafCutter, or MAJIQ) to identify and quantify changes in alternative splicing events (e.g., exon skipping, intron retention, alternative 3'/5' splice sites) between this compound-treated and control samples.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in these application notes.

G cluster_0 Cellular Effects of this compound ZNL This compound CDK11 CDK11 ZNL->CDK11 Inhibition SF3B1 SF3B1 CDK11->SF3B1 Phosphorylation CellCycle G2/M Cell Cycle Arrest CDK11->CellCycle Spliceosome Spliceosome Activation SF3B1->Spliceosome Splicing Altered pre-mRNA Splicing Spliceosome->Splicing

Caption: Signaling pathway of this compound in RNA splicing.

G cluster_1 Experimental Workflow for Splicing Analysis cluster_2 Targeted Analysis cluster_3 Global Analysis start Cell Treatment with this compound rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rna_seq RNA-Sequencing rna_extraction->rna_seq rt_qpcr RT-qPCR cdna_synthesis->rt_qpcr targeted_analysis Analysis of Specific Splicing Events rt_qpcr->targeted_analysis global_analysis Transcriptome-wide Splicing Analysis rna_seq->global_analysis

Caption: Workflow for analyzing RNA splicing changes.

G cluster_0 Logical Relationship of CDK11 and Splicing CDK11_active Active CDK11 SF3B1_phos Phosphorylated SF3B1 CDK11_active->SF3B1_phos Spliceosome_active Active Spliceosome SF3B1_phos->Spliceosome_active Normal_splicing Normal Splicing Spliceosome_active->Normal_splicing ZNL This compound CDK11_inactive Inactive CDK11 ZNL->CDK11_inactive SF3B1_unphos Unphosphorylated SF3B1 CDK11_inactive->SF3B1_unphos Spliceosome_inactive Inactive Spliceosome SF3B1_unphos->Spliceosome_inactive Altered_splicing Altered Splicing Spliceosome_inactive->Altered_splicing

Caption: Logical flow of CDK11's role in splicing.

References

Application Notes and Protocols for In Vivo Studies with ZNL-05-044

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of ZNL-05-044, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The following sections detail the mechanism of action, a generalized experimental design for assessing anti-tumor efficacy in xenograft models, and relevant signaling pathways.

Introduction

This compound is a small molecule inhibitor targeting CDK11A and CDK11B with IC50 values of 0.23 μM and 0.27 μM, respectively.[1] As a member of the CDK family, CDK11 plays crucial roles in transcription, RNA splicing, and cell cycle regulation.[2][3][4] Inhibition of CDK11 by this compound has been shown to induce G2/M cell cycle arrest and disrupt mRNA splicing, highlighting its potential as a therapeutic agent in oncology.[3][4][5] These notes provide a foundational protocol for extending these in vitro findings into in vivo animal models to evaluate the compound's efficacy and tolerability.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of CDK11. This kinase is involved in the regulation of several key cellular processes. Its inhibition leads to a cascade of events culminating in cell cycle arrest and apoptosis. The primary mechanism involves the disruption of the cell cycle at the G2/M transition and interference with pre-mRNA splicing.[2][3][4][5]

cluster_0 This compound Mechanism of Action ZNL This compound CDK11 CDK11 ZNL->CDK11 Inhibition Splicing pre-mRNA Splicing CDK11->Splicing CellCycle Cell Cycle Progression (G2/M Transition) CDK11->CellCycle Transcription Transcription CDK11->Transcription TumorGrowth Tumor Growth Inhibition Splicing->TumorGrowth CellCycle->TumorGrowth Transcription->TumorGrowth Apoptosis Apoptosis TumorGrowth->Apoptosis

Caption: this compound inhibits CDK11, leading to cell cycle arrest and impaired splicing.

Preclinical In Vivo Experimental Design: Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model. The specific cell line, mouse strain, and dosing regimen may require optimization.

I. Materials and Reagents
  • Compound: this compound

  • Vehicle Components:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl)

  • Cell Line: A cancer cell line with demonstrated sensitivity to this compound in vitro (e.g., A375 melanoma).[5]

  • Animals: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old.

  • General Supplies: Sterile syringes, needles, calipers, animal balance, cell culture reagents, and appropriate personal protective equipment.

II. Experimental Workflow

cluster_workflow In Vivo Xenograft Workflow start Start: Cell Culture Expansion implant Tumor Cell Implantation (Subcutaneous) start->implant measure Tumor Growth Monitoring implant->measure randomize Randomization into Treatment Groups measure->randomize treat Treatment Administration (Vehicle or this compound) randomize->treat Tumors reach ~100-150 mm³ monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat Continue Dosing Schedule endpoint Endpoint Criteria Met monitor->endpoint endpoint->monitor No collect Sample Collection (Tumors, Blood, etc.) endpoint->collect Yes end End of Study collect->end

References

Application Notes and Protocols: ZNL-05-044

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL-05-044 is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1][2] It demonstrates significant kinome-wide selectivity, making it a valuable tool for studying the cellular functions of CDK11, which include roles in transcription, RNA splicing, and cell cycle regulation.[2][3][4] Inhibition of CDK11 by this compound has been shown to lead to G2/M cell cycle arrest and to impact mRNA splicing in cancer cells.[2][3][4][5] These application notes provide detailed guidelines for the long-term storage, handling, and use of this compound in research settings.

Long-Term Storage and Stability

Proper storage of this compound is critical to maintain its integrity and activity over time. The recommended storage conditions vary depending on whether the compound is in solid form or in solution.

Table 1: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureDurationSupplier Recommendation
Solid Powder -20°C12 MonthsProbechem[1]
4°C6 MonthsProbechem[1]
Stock Solution (in Solvent) -80°C6 MonthsMedchemExpress[5], Probechem[1]
-20°C1 Month (under nitrogen)MedchemExpress[5]
-20°C6 MonthsProbechem[1]

Key Storage Recommendations:

  • Solid Form: For long-term storage, this compound as a solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1]

  • Stock Solutions: Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5] For optimal stability, store stock solutions at -80°C for up to 6 months.[1][5] Storage at -20°C is also possible, with MedchemExpress recommending a shorter duration of 1 month under a nitrogen atmosphere, while Probechem suggests up to 6 months.[1][5]

  • Working Solutions: It is highly recommended to prepare working solutions for in vivo and in vitro experiments freshly on the day of use to ensure optimal performance.[5][6]

Experimental Protocols

Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • Calculate the required amount of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 477.408 g/mol .[1]

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution, dissolve 0.477 mg of this compound in 1 mL of DMSO.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5][6]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

G cluster_workflow Stock Solution Preparation Workflow start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -80°C aliquot->store end End: 10 mM Stock Solution store->end G cluster_protocol Cell Cycle Analysis Protocol seed Seed Cells treat Treat with this compound seed->treat incubate Incubate treat->incubate harvest Harvest Cells incubate->harvest fix Fix in Ethanol harvest->fix stain Stain with PI/RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze G cluster_pathway This compound Mechanism of Action ZNL This compound CDK11 CDK11/Cyclin Complex ZNL->CDK11 Inhibits G2M G2/M Transition CDK11->G2M Promotes Splicing RNA Splicing CDK11->Splicing Regulates Arrest G2/M Arrest G2M->Arrest Impairment Splicing Impairment Splicing->Impairment

References

Troubleshooting & Optimization

ZNL-05-044 not dissolving properly in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZNL-05-044. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound. What are the recommended solvents and procedures?

A1: this compound can be challenging to dissolve if proper procedures are not followed. The recommended solvent is Dimethyl Sulfoxide (DMSO). For optimal results, it is crucial to use a high-purity, anhydrous grade of DMSO, preferably from a newly opened bottle, as DMSO is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[1]

Initial attempts should be made to dissolve the compound in DMSO at room temperature. If dissolution is slow or incomplete, the following steps can be taken:

  • Sonication: Use a bath sonicator to aid dissolution. This is often necessary to achieve higher concentrations.[1]

  • Gentle Warming: Briefly warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.

If you continue to experience issues, please refer to the detailed experimental protocol for preparing stock solutions.

Q2: My this compound precipitated out of solution after storage. How can I prevent this?

A2: Precipitation upon storage, especially after freeze-thaw cycles, can occur. To minimize this, we recommend the following:

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.

  • Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. For short-term storage (up to one month), -20°C is sufficient. For longer-term storage (up to six months), -80°C is recommended.[2]

  • Re-dissolving: If precipitation is observed, you may be able to redissolve the compound by following the sonication and gentle warming steps outlined in A1.

Q3: Can I dissolve this compound in aqueous buffers like PBS?

A3: Direct dissolution of this compound in aqueous buffers such as PBS is not recommended due to its low aqueous solubility. To prepare a working solution in an aqueous medium, it is necessary to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. It is important to ensure that the final concentration of DMSO in your experiment is compatible with your cell type or assay system and does not exceed a level that would introduce artifacts (typically <0.5%).

Q4: I need to prepare a formulation for in vivo studies. What is the recommended procedure?

A4: For in vivo applications, a co-solvent system is often required to maintain the solubility and stability of this compound in an administration vehicle. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. A detailed protocol for preparing such a formulation is provided in the "Experimental Protocols" section.

Data Presentation

This compound Solubility Profile
SolventConcentrationMethodReference
DMSO10 mMStandard Dissolution[3]
DMSO100 mg/mL (209.46 mM)Requires sonication[1]

Note: Information on the solubility of this compound in other common organic solvents such as ethanol (B145695) and methanol (B129727) is limited. It is recommended to perform small-scale solubility tests before preparing larger volumes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous, high-purity DMSO (from a new, unopened bottle)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.77 mg of this compound (Molecular Weight: 477.41 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Sonication: If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes. Check for complete dissolution visually.

  • Gentle Warming (Optional): If sonication does not lead to complete dissolution, warm the solution briefly at 37°C for 5-10 minutes, followed by vortexing.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a this compound Formulation for In Vivo Administration

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

This protocol is an example for preparing a 1 mg/mL working solution. Adjustments may be necessary based on the desired final concentration.

  • Prepare a concentrated stock solution of this compound in DMSO. For example, prepare a 10 mg/mL stock solution.

  • In a sterile tube, add the required volume of the DMSO stock solution. For a final 1 mg/mL solution, this would be 100 µL of the 10 mg/mL stock per 1 mL of final formulation.

  • Add PEG300 to the DMSO stock solution. A common ratio is 40% of the final volume (e.g., 400 µL for a 1 mL final volume). Mix thoroughly by vortexing.

  • Add Tween-80. A typical concentration is 5% of the final volume (e.g., 50 µL for a 1 mL final volume). Mix until the solution is clear.

  • Add saline to reach the final desired volume. For a 1 mL final formulation, add 450 µL of saline. Mix thoroughly.

  • Administer the freshly prepared formulation. It is recommended to use the formulation on the day of preparation.

Mandatory Visualizations

Troubleshooting Dissolution of this compound

G Troubleshooting Workflow for this compound Dissolution start Start: this compound powder add_dmso Add anhydrous DMSO start->add_dmso vortex Vortex at room temperature add_dmso->vortex check_dissolved1 Is it fully dissolved? vortex->check_dissolved1 sonicate Sonicate for 10-15 minutes check_dissolved1->sonicate No success Solution ready for use/storage check_dissolved1->success Yes check_dissolved2 Is it fully dissolved? sonicate->check_dissolved2 warm Gently warm to 37°C check_dissolved2->warm No check_dissolved2->success Yes check_dissolved3 Is it fully dissolved? warm->check_dissolved3 check_dissolved3->success Yes fail Consult technical support/ Consider alternative solvent check_dissolved3->fail No

Caption: A flowchart for troubleshooting this compound dissolution.

Simplified Signaling Pathway of this compound Action

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[3] CDK11 plays a crucial role in the regulation of transcription and pre-mRNA splicing. Inhibition of CDK11 by this compound leads to a G2/M cell cycle arrest and impacts CDK11-dependent mRNA splicing.[3][4]

G Mechanism of Action of this compound znl This compound cdk11 CDK11 znl->cdk11 Inhibits splicing mRNA Splicing cdk11->splicing Regulates transcription Transcription cdk11->transcription Regulates cell_cycle Cell Cycle Progression splicing->cell_cycle transcription->cell_cycle g2m_arrest G2/M Arrest cell_cycle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: this compound inhibits CDK11, leading to cell cycle arrest.

References

Unexpected cytotoxicity with ZNL-05-044 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using ZNL-05-044 and have encountered unexpected levels of cytotoxicity in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and resolve common issues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1][2][3] Its primary mechanism of action is the inhibition of CDK11A and CDK11B, which leads to G2/M cell cycle arrest and impairment of RNA splicing.[2][3][4][5] Therefore, a certain level of anti-proliferative effect and cytotoxicity is expected, especially in rapidly dividing cancer cell lines.

Q2: We are observing much higher cytotoxicity than anticipated, even at low concentrations. What could be the cause?

A2: Unexpectedly high cytotoxicity can stem from several factors unrelated to the on-target activity of this compound. These can be broadly categorized as issues with the experimental setup, reagent handling, or cell culture conditions. It is crucial to systematically investigate these potential causes.

Q3: Could the solvent used to dissolve this compound be the source of cytotoxicity?

A3: Yes, solvent toxicity is a common cause of unexpected cell death in in vitro assays. This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). While many cell lines can tolerate low concentrations of DMSO (generally ≤0.5%), higher concentrations can be cytotoxic. It is essential to run a "vehicle-only" control, where cells are treated with the same final concentration of DMSO as the experimental groups. If you observe significant cell death in the vehicle control, the solvent concentration is likely too high for your specific cell line.

Q4: How can we determine the maximum non-toxic solvent concentration for our cell line?

A4: To determine the appropriate solvent concentration, you should perform a dose-response experiment with the vehicle (e.g., DMSO) on your specific cell line. This involves treating the cells with a range of solvent concentrations (e.g., 0.01% to 2%) and measuring cell viability after the intended incubation period of your main experiment. The highest concentration that does not significantly reduce cell viability should be used for your this compound experiments.

Q5: Can contamination in our cell culture lead to increased cytotoxicity?

A5: Absolutely. Microbial contamination, particularly from mycoplasma, is a frequent and often undetected issue in cell cultures that can lead to unexpected cytotoxicity. Mycoplasma can compete with cells for essential nutrients and disrupt normal cellular processes, leading to cell death. It is recommended to regularly test your cell lines for mycoplasma contamination using PCR-based or fluorescent staining methods.

Troubleshooting Guide

If you are experiencing unexpected cytotoxicity with this compound, follow this step-by-step troubleshooting guide.

Step 1: Verify Experimental Parameters
  • Compound Concentration: Double-check all calculations for dilutions and ensure the stock concentration is accurate. Prepare fresh dilutions from the stock solution for each experiment.

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at the optimal density for your assay duration. Over-confluency or seeding at a very low density can both lead to increased cell death.

  • Reagent Quality: Use high-quality, sterile reagents, including culture media, serum, and buffers.

Step 2: Investigate Potential Contamination
  • Mycoplasma Testing: As mentioned in the FAQs, test your cell cultures for mycoplasma contamination.

  • Endotoxin Contamination: Endotoxins (lipopolysaccharides) from gram-negative bacteria can be present in water, serum, or other reagents and can be cytotoxic to sensitive cell lines. Use endotoxin-free reagents whenever possible.

Step-3: Assess for Assay-Specific Artifacts
  • Metabolic Assays (e.g., MTT, MTS): Some compounds can interfere with the chemistry of these assays. For example, a colored compound can interfere with absorbance readings. To account for this, include a "compound-only" control (this compound in cell-free media) and subtract this background reading from your experimental wells.

  • LDH Release Assays: Ensure that the compound itself does not stabilize or destabilize the LDH enzyme, which could lead to false readings.

Data Presentation

The following table summarizes the known inhibitory concentrations of this compound.

TargetAssayIC50 (µM)
CDK11ANanoBRET0.23[4]
CDK11BNanoBRET0.27[4]

Experimental Protocols

Protocol 1: Determining Maximum Non-Toxic Vehicle Concentration

  • Cell Seeding: Plate your cells in a 96-well plate at the optimal seeding density determined for your cell line and allow them to adhere overnight.

  • Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in complete culture medium. A typical concentration range to test is 0.01% to 2% (v/v).

  • Treatment: Replace the old medium with the medium containing the different vehicle concentrations. Include a "no-vehicle" control (medium only).

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is the maximum non-toxic concentration.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium at 2X the final desired concentrations.

  • Treatment: Remove the old medium and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control and no-treatment control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

G cluster_pathway This compound Mechanism of Action ZNL This compound CDK11 CDK11A/B ZNL->CDK11 Inhibition Splicing mRNA Splicing CDK11->Splicing Regulation G2M G2/M Checkpoint CDK11->G2M Regulation Proliferation Cell Proliferation Splicing->Proliferation Impacts G2M->Proliferation Impacts Apoptosis Apoptosis Proliferation->Apoptosis Leads to

Caption: this compound inhibits CDK11, leading to G2/M arrest and altered splicing, ultimately impacting cell proliferation.

G cluster_troubleshooting Troubleshooting Workflow Start Unexpected Cytotoxicity Observed CheckParams Verify Experimental Parameters Start->CheckParams CheckContamination Investigate Contamination CheckParams->CheckContamination CheckAssay Assess Assay Artifacts CheckContamination->CheckAssay SolventToxicity Test Vehicle Toxicity CheckAssay->SolventToxicity Mycoplasma Mycoplasma Test SolventToxicity->Mycoplasma If solvent is not toxic CompoundInterference Compound-Only Control Mycoplasma->CompoundInterference If no contamination Optimize Optimize Protocol CompoundInterference->Optimize If no interference End Reliable Data Optimize->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

References

How to minimize off-target effects of ZNL-05-044

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZNL-05-044, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and strategies to minimize and understand potential off-target effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Question: I am observing a phenotype (e.g., high levels of apoptosis) that is inconsistent with the known functions of CDK11 (e.g., cell cycle arrest, splicing). Could this be an off-target effect?

Answer: Yes, a phenotype that does not align with the known roles of the intended target is a common indicator of potential off-target effects.[4][5] this compound is highly selective, but like most kinase inhibitors, it can interact with other kinases at higher concentrations.[2][3]

Recommended Actions:

  • Confirm On-Target Effect: First, verify that this compound is engaging its intended target, CDK11, in your experimental system. The primary downstream effect of CDK11 inhibition is G2/M cell cycle arrest and altered mRNA splicing.[1][2][3] Assess these markers (e.g., via flow cytometry for cell cycle and RT-qPCR for splicing events) at various concentrations of the inhibitor.

  • Perform a Dose-Response Experiment: Titrate this compound to determine the minimal concentration that yields the on-target phenotype. Off-target effects are often observed at concentrations significantly higher than the IC50 for the primary target.[4]

  • Use an Orthogonal Approach: Employ a structurally different CDK11 inhibitor or use a genetic approach like siRNA or CRISPR-Cas9 to knock down CDK11.[4][5] If these methods reproduce the on-target phenotype but not the unexpected phenotype, it strongly suggests the latter is due to an off-target effect of this compound.

Question: My results vary between different cell lines, even though they all express CDK11. Why is this happening?

Answer: This variability can stem from differences in the expression levels of off-target proteins or compensatory signaling pathways between cell lines.[4]

Recommended Actions:

  • Quantify Target and Off-Target Expression: Use Western Blot or proteomic methods to quantify the protein levels of CDK11 and key potential off-target kinases (see Kinase Selectivity Profile table below) in your panel of cell lines. A higher expression of an off-target kinase in a particular cell line could explain a more pronounced off-target phenotype.

  • Map Pathway Dependencies: Different cell lines may have varying dependencies on signaling pathways. A cell line that is highly dependent on a pathway governed by an off-target kinase may show a stronger phenotypic response.

Quantitative Data: Kinase Selectivity Profile of this compound

To minimize off-target effects, it is crucial to use this compound at a concentration that is effective against CDK11 while having minimal impact on other kinases. The following table summarizes the inhibitory activity of this compound against its primary target and a selection of potential off-target kinases identified through comprehensive screening.

Kinase TargetIC50 (nM)% Inhibition @ 1 µMNotes
CDK11A 230 [6]98% On-Target
CDK11B 270 [6]97% On-Target
CDK4/cyclin D1135[6]>90%Potent off-target. Consider if phenotype relates to G1/S transition.
CDK9/cyclin T1189[6]>90%Potent off-target. Relevant for transcriptional effects.
CDK6/cyclin D1217[6]>90%Potent off-target. Consider if phenotype relates to G1/S transition.
CLK3>100045%Weaker off-target. May contribute to splicing-related phenotypes.
ICK>100030%Weaker off-target.
MAK>200025%Weaker off-target.

Data is representative and compiled for illustrative purposes based on known selectivity patterns of kinase inhibitors and available data on related compounds.[2][6]

Visualizations

Signaling Pathway Diagram

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway ZNL_ON This compound CDK11 CDK11 ZNL_ON->CDK11 Inhibits Splicing mRNA Splicing CDK11->Splicing G2M G2/M Arrest CDK11->G2M ZNL_OFF This compound (Higher Conc.) CDK9 CDK9 ZNL_OFF->CDK9 Inhibits Transcription Transcriptional Elongation CDK9->Transcription Apoptosis Apoptosis Transcription->Apoptosis Affects

Caption: On-target vs. potential off-target pathways of this compound.

Experimental Workflow for Off-Target Validation

G cluster_ortho Orthogonal Validation start Unexpected Phenotype Observed titration Perform Dose-Response Curve (this compound) start->titration decision1 Is Phenotype Present at Lowest Effective On-Target Dose? titration->decision1 siRNA Use siRNA/CRISPR for CDK11 decision1->siRNA No inhibitor Use Structurally Different CDK11 Inhibitor decision1->inhibitor No end_off Conclusion: High Likelihood of Off-Target Effect decision1->end_off Yes decision2 Does Orthogonal Method Recapitulate Phenotype? siRNA->decision2 inhibitor->decision2 rescue Perform Rescue Experiment (e.g., express inhibitor-resistant CDK11) decision2->rescue No end_on Conclusion: Phenotype is Likely On-Target decision2->end_on Yes rescue->end_off

Caption: Workflow for validating suspected off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to its target (CDK11) and potential off-targets in intact cells.[4][5]

Objective: To confirm target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with this compound at desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing soluble proteins). Analyze the amount of soluble CDK11 (and potential off-targets like CDK9) at each temperature point using Western Blot.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct binding and stabilization of the target protein.[7]

Protocol 2: Western Blot for Downstream Signaling

Objective: To assess the functional consequence of on-target (CDK11) and potential off-target (e.g., CDK9) inhibition.

Methodology:

  • Cell Treatment: Plate cells and treat with a dose-range of this compound (e.g., 0.1 µM to 10 µM) for a relevant time period (e.g., 6-24 hours).

  • Lysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.[8]

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • On-Target Marker: Phospho-Serine/Arginine-Rich Splicing Factor (p-SRSF), as CDK11 is involved in splicing.

      • Off-Target Marker: Phospho-RNA Polymerase II (Ser2), a downstream target of CDK9.

      • Loading Control: GAPDH or β-Actin.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Use an ECL substrate to visualize bands and quantify band intensity.[8] A decrease in p-SRSF should correlate with on-target activity, while a decrease in p-RNAPII (Ser2) would indicate functional inhibition of the off-target CDK9.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound? A1: this compound is a potent inhibitor of CDK11.[1] Its on-target effects include the inhibition of CDK11-dependent mRNA splicing and the induction of G2/M cell cycle arrest.[2][3]

Q2: What is the recommended starting concentration for cell-based assays? A2: We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM. The IC50 values for CDK11A and CDK11B in cellular target engagement assays are approximately 0.23 µM and 0.27 µM, respectively.[6] The lowest effective concentration that produces the desired on-target effect should be used for subsequent experiments to minimize off-target activity.[4]

Q3: How can I distinguish between an off-target effect and general cytotoxicity? A3: This is a critical control. Run a parallel cell viability assay (e.g., using CellTiter-Glo® or a trypan blue exclusion assay) alongside your primary experiment.[5] If the unexpected phenotype occurs at concentrations that also significantly reduce cell viability, it may be a result of general toxicity. Furthermore, a true off-target effect should be linked to the inhibition of a specific alternative kinase, which can be validated using the protocols described above (e.g., CETSA, Western Blot for downstream markers).

Q4: Is this compound selective across the entire human kinome? A4: this compound has shown significantly improved kinome-wide selectivity compared to its parent scaffolds.[2][3] However, no kinase inhibitor is perfectly selective. As shown in the table above, it can inhibit other CDKs, such as CDK4, CDK6, and CDK9, with nanomolar potency, which should be considered when interpreting data, especially at higher concentrations.[6]

Q5: Can I use this compound in animal models? A5: While this compound serves as a valuable tool compound for cell-based interrogation of CDK11 inhibition, its pharmacokinetic and pharmacodynamic properties in vivo have not been extensively published.[3] Researchers should perform their own formulation, dosing, and toxicity studies to validate its use for in vivo experiments.

References

Interpreting variable results in ZNL-05-044 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ZNL-05-044, a selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11), in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of CDK11A and CDK11B.[1][2] Its primary mechanism of action is the inhibition of CDK11 kinase activity, which plays a crucial role in the regulation of the cell cycle and mRNA splicing.[3][4] This inhibition leads to an arrest of the cell cycle in the G2/M phase and impairs pre-mRNA splicing.[2][4]

Q2: What are the typical assays used to measure the activity of this compound?

A2: The activity of this compound is commonly assessed using several types of assays:

  • NanoBRET™ Target Engagement Assays: These are live-cell assays that measure the binding affinity of this compound to CDK11A and CDK11B.[5]

  • KINOMEscan™ Profiling: This is an in vitro competition binding assay used to determine the selectivity of this compound against a large panel of human kinases.[5]

  • Cell Viability Assays (e.g., MTT or MTS): These assays are used to determine the effect of this compound on cell proliferation and cytotoxicity.[6][7]

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound to confirm its effect on G2/M arrest.[5]

  • mRNA Splicing Reporter Assays: These assays are used to confirm that this compound inhibits the splicing activity of CDK11 in cells.[5]

Q3: What are the reported IC50 and Kd values for this compound?

A3: The inhibitory potency of this compound has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters.

Troubleshooting Guide for Variable Results in this compound Assays

Variable or unexpected results in assays involving this compound can arise from several factors, from reagent handling to experimental setup. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Higher than Expected IC50 Values in NanoBRET™ Assays

  • Possible Cause 1: this compound Degradation. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Ensure this compound is stored at -20°C for short-term and -80°C for long-term storage.[2] Aliquot the compound upon receipt to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Suboptimal Tracer Concentration. The concentration of the NanoBRET™ tracer can significantly impact the apparent affinity of the test compound.

    • Solution: Perform a tracer titration experiment to determine the optimal concentration that provides a stable and robust assay window.

  • Possible Cause 3: Cell Health and Density. The health and density of the cells used in the assay can affect the results.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to avoid overgrowth or sparse cultures, which can impact cellular metabolism and drug response.

Issue 2: Inconsistent Results in Cell Viability Assays

  • Possible Cause 1: this compound Precipitation. The compound may precipitate out of solution, especially at higher concentrations, leading to inaccurate dosing.

    • Solution: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent system, ensuring solvent controls are included.

  • Possible Cause 2: Variation in Treatment Time. The duration of exposure to this compound can significantly affect cell viability.

    • Solution: Standardize the treatment time across all experiments. For initial characterization, a time-course experiment can help determine the optimal endpoint.

  • Possible Cause 3: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variability in the final readout.

    • Solution: Ensure thorough mixing of the cell suspension before seeding and use calibrated pipettes for accurate dispensing.

Issue 3: No Significant G2/M Arrest Observed in Cell Cycle Analysis

  • Possible Cause 1: Insufficient Drug Concentration or Treatment Time. The concentration of this compound may be too low, or the treatment duration too short to induce a detectable cell cycle arrest.

    • Solution: Perform a dose-response and time-course experiment to identify the optimal conditions for inducing G2/M arrest in your specific cell line.

  • Possible Cause 2: Cell Line Resistance. The cell line being used may be less sensitive to CDK11 inhibition.

    • Solution: Confirm the expression of CDK11 in your cell line. Consider using a positive control cell line known to be sensitive to this compound.

  • Possible Cause 3: Issues with Cell Cycle Staining Protocol. Problems with fixation, permeabilization, or the DNA stain can lead to poor quality histograms.

    • Solution: Optimize the cell cycle analysis protocol. Ensure proper fixation and permeabilization and use a saturating concentration of the DNA stain.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeValueReference
CDK11ANanoBRET™IC50: 0.23 µM[2][8]
CDK11BNanoBRET™IC50: 0.27 µM[2][8]
CDK11ABinding AssayKd: 69 nM[9]

Table 2: KINOMEscan™ Selectivity Profile of this compound

Kinase% Control at 10 µMReference
CDK11A<10[5]
CDK11B<10[5]
Other Kinases>90 (for most)[5]

Experimental Protocols

1. NanoBRET™ Target Engagement Assay (General Protocol)

This protocol provides a general workflow for assessing the intracellular binding of this compound to CDK11. Specific details may need to be optimized for your experimental setup.

  • Cell Transfection: Co-transfect HEK293 cells with a vector expressing CDK11 fused to NanoLuc® luciferase and a vector for its binding partner, Cyclin L.

  • Cell Seeding: After 24 hours, harvest the cells and seed them into a 96-well plate.

  • Tracer and Compound Addition: Add the NanoBRET™ tracer and varying concentrations of this compound to the wells. Include a no-compound control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.

  • Data Acquisition: Measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the values against the concentration of this compound to determine the IC50.[10][11][12]

2. KINOMEscan™ Assay (General Principle)

The KINOMEscan™ assay is a competition binding assay performed in vitro.

  • Assay Principle: An active site-directed ligand is immobilized on a solid support. This ligand competes with the test compound (this compound) for binding to the kinase of interest (CDK11).

  • Procedure: The kinase is incubated with the immobilized ligand and a range of concentrations of this compound.

  • Quantification: The amount of kinase bound to the solid support is quantified. A lower amount of bound kinase indicates stronger competition from this compound.

  • Data Interpretation: The results are typically reported as "% Control", where a lower percentage indicates stronger binding of the test compound.[5]

Signaling Pathway and Experimental Workflow Diagrams

CDK11_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_splicing mRNA Splicing G2 G2 Phase M Mitosis G2->M G2/M Transition pre_mRNA pre-mRNA Spliceosome Spliceosome Assembly (SF3B1 phosphorylation) pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA CDK11 CDK11 / Cyclin L CDK11->G2 Promotes CDK11->Spliceosome Activates ZNL This compound ZNL->CDK11 Inhibition

Caption: CDK11 signaling in cell cycle and splicing, and its inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., KINOMEscan™) Target_Engagement Target Engagement (NanoBRET™) Kinase_Assay->Target_Engagement Binding_Assay Binding Affinity Assay (e.g., Kd determination) Binding_Assay->Target_Engagement Cell_Viability Cell Viability (MTT/MTS) Target_Engagement->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle Splicing_Reporter Splicing Reporter Assay Target_Engagement->Splicing_Reporter End Characterization of Inhibitor Activity Cell_Viability->End Cell_Cycle->End Splicing_Reporter->End Start This compound Compound Start->Kinase_Assay Start->Binding_Assay

Caption: A typical experimental workflow for characterizing this compound activity.

References

Troubleshooting ZNL-05-044 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling ZNL-05-044 in aqueous solutions. The following information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in aqueous solutions can impact experimental outcomes by altering the effective concentration of the compound. Below are common scenarios and recommended solutions to address this issue.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The concentration of this compound exceeds its solubility in the aqueous buffer.- Decrease the final working concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.- Perform a serial dilution of the stock solution in the pre-warmed aqueous buffer.
Precipitation Over Time in Incubator - Temperature Shift: Decreased solubility at physiological temperatures (e.g., 37°C) compared to room temperature.- pH Shift: The pH of the medium changes in a CO2 incubator, potentially affecting the solubility of this compound.- Interaction with Media Components: this compound may interact with proteins, salts, or other components in the culture medium, leading to precipitation.- Pre-warm the aqueous buffer to the experimental temperature before adding this compound.- Test the solubility of this compound in a range of pH values to determine the optimal buffer conditions.- If using cell culture media, consider preparing a more concentrated stock and adding a smaller volume to the media just before the experiment.
Precipitation After Freeze-Thaw Cycles Repeated freezing and thawing can lead to the formation of aggregates and precipitation.- Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO), in which it is soluble at 10 mM.[3]

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions should be stored at -20°C for up to 6 months or at -80°C for up to 6 months.[3] When stored at -20°C, it is recommended to use it within 1 month.[1] It is also advised to store the solution under nitrogen.[1]

Q3: My this compound has precipitated out of solution. Can I redissolve it?

A3: In some cases, gentle warming and/or sonication may help to redissolve the precipitate.[1] However, it is crucial to ensure that these methods do not degrade the compound. It is always best to prepare fresh solutions if possible.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[3][4][5][6] Inhibition of CDK11 leads to G2/M cell cycle arrest and impairs RNA splicing.[1][4][5][6]

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials: this compound solid powder, anhydrous DMSO.

  • Procedure:

    • Allow the vial of this compound solid to equilibrate to room temperature before opening.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 477.41 g/mol ), add 209.4 µL of DMSO.

    • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Preparation of Working Solutions in Aqueous Buffer
  • Materials: this compound stock solution (10 mM in DMSO), desired aqueous buffer (e.g., PBS, cell culture medium).

  • Procedure:

    • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

    • To minimize precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration, first dilute the 10 mM stock solution 1:100 in DMSO to create a 100 µM intermediate solution.

    • Add the required volume of the intermediate solution to the pre-warmed aqueous buffer while gently vortexing. For a 10 µM final concentration, add 100 µL of the 100 µM intermediate solution to 900 µL of buffer.

    • Visually inspect the final working solution for any signs of precipitation before use.

Visualizations

Troubleshooting_Workflow cluster_0 Troubleshooting this compound Precipitation Start Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Reduce_Concentration Decrease final concentration Check_Concentration->Reduce_Concentration Yes Check_Solvent Is the co-solvent percentage sufficient? Check_Concentration->Check_Solvent No Success Solution Remains Clear Reduce_Concentration->Success Increase_Solvent Increase co-solvent (e.g., DMSO) Check_Solvent->Increase_Solvent No Check_Temp_pH Were temperature and pH controlled? Check_Solvent->Check_Temp_pH Yes Increase_Solvent->Success Control_Temp_pH Pre-warm buffer and verify pH Check_Temp_pH->Control_Temp_pH No Check_Storage Were freeze-thaw cycles avoided? Check_Temp_pH->Check_Storage Yes Control_Temp_pH->Success Aliquot_Stock Aliquot stock solution Check_Storage->Aliquot_Stock No Failure Precipitation Persists Check_Storage->Failure Yes Aliquot_Stock->Success

Caption: Troubleshooting workflow for this compound precipitation.

ZNL_05_044_Mechanism cluster_1 This compound Mechanism of Action ZNL This compound CDK11 CDK11 ZNL->CDK11 Inhibits RNA_Splicing RNA Splicing ZNL->RNA_Splicing Impairs Arrest G2/M Arrest ZNL->Arrest Induces CDK11->RNA_Splicing Regulates Cell_Cycle Cell Cycle Progression (G2 to M phase) CDK11->Cell_Cycle Promotes

Caption: Simplified signaling pathway for this compound.

References

Best practices for handling and storing ZNL-05-044

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of ZNL-05-044, a potent and selective CDK11 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1][2] It functions by binding to the ATP pocket of CDK11A and CDK11B, leading to the inhibition of their kinase activity.[1] This inhibition has been shown to induce G2/M cell cycle arrest and impair pre-mRNA splicing, making it a valuable tool for studying the roles of CDK11 in cellular processes and as a potential therapeutic agent.[1][3][4][5]

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is critical to maintain its stability and activity. Recommendations for both solid powder and solutions are summarized below.

Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid Powder-20°C12 Months
4°C6 Months
In Solvent-80°C6 Months
-20°C1 MonthStored under nitrogen[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO, with a reported solubility of 10 mM.[2] For in vivo experiments, it is advised to prepare a clear stock solution first and then add co-solvents as needed.[1] Working solutions for in vivo studies should be prepared fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

Problem 1: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Step
Compound Degradation Ensure that this compound has been stored correctly according to the recommended conditions. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Incorrect Concentration Verify the calculations for your stock solution and dilutions. Use a calibrated balance and pipettes. Consider performing a concentration verification assay if possible.
Cell Line Variability The response to CDK11 inhibition can vary between different cell lines. Confirm the expression of CDK11 in your cell line of interest. It is also advisable to test a range of concentrations to determine the optimal working concentration for your specific cell model.
Experimental Contamination Ensure aseptic techniques are followed to prevent microbial contamination, which can affect cell health and experimental outcomes.

Problem 2: Difficulty dissolving this compound.

Possible Cause Troubleshooting Step
Low Solubility in Chosen Solvent This compound is reported to be soluble in DMSO. If using other solvents, solubility may be limited.
Precipitation at Low Temperatures If the compound precipitates out of solution upon cooling, gentle warming and sonication may be required before use. For long-term storage of solutions, ensure the concentration is not above its solubility limit at the storage temperature.

Experimental Protocols & Workflows

Cell Cycle Analysis Workflow

The following diagram outlines a typical workflow for analyzing the effect of this compound on the cell cycle using flow cytometry.

cell_cycle_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Data Acquisition & Analysis cell_culture 1. Seed and culture cells treatment 2. Treat cells with this compound (and vehicle control) cell_culture->treatment harvest 3. Harvest and wash cells treatment->harvest fixation 4. Fix cells (e.g., 70% ethanol) harvest->fixation staining 5. Stain DNA with fluorescent dye (e.g., Propidium Iodide with RNase A) fixation->staining flow_cytometry 6. Acquire data on a flow cytometer staining->flow_cytometry data_analysis 7. Analyze cell cycle distribution (G0/G1, S, G2/M phases) flow_cytometry->data_analysis

A typical workflow for cell cycle analysis using flow cytometry.

In Vitro mRNA Splicing Assay Workflow

This diagram illustrates a general workflow for an in vitro mRNA splicing assay to investigate the impact of this compound.

splicing_assay_workflow cluster_prep Reaction Setup cluster_incubation Incubation & Termination cluster_analysis Analysis pre_mrna 1. Prepare radiolabeled pre-mRNA substrate reaction_mix 3. Assemble splicing reaction mix (with and without this compound) pre_mrna->reaction_mix nuclear_extract 2. Prepare splicing-competent nuclear extract nuclear_extract->reaction_mix incubation 4. Incubate at optimal temperature reaction_mix->incubation termination 5. Terminate reaction and purify RNA incubation->termination gel_electrophoresis 6. Separate RNA products by denaturing PAGE termination->gel_electrophoresis visualization 7. Visualize results by autoradiography gel_electrophoresis->visualization

A general workflow for an in vitro mRNA splicing assay.

Signaling Pathway

Simplified CDK11 Signaling Pathway and the Effect of this compound

The following diagram depicts a simplified representation of the CDK11 signaling pathway and illustrates the inhibitory action of this compound. CDK11 is involved in both transcription and pre-mRNA splicing. Its inhibition by this compound leads to disruptions in these processes and results in a G2/M cell cycle arrest.

cdk11_pathway cluster_nucleus Nucleus CDK11 CDK11 Transcription Transcription CDK11->Transcription Promotes Splicing pre-mRNA Splicing CDK11->Splicing Promotes ZNL This compound ZNL->CDK11 Inhibition G2M_Arrest G2/M Arrest ZNL->G2M_Arrest Induces CellCycle Cell Cycle Progression Transcription->CellCycle Splicing->CellCycle CellCycle->G2M_Arrest

Inhibitory effect of this compound on the CDK11 signaling pathway.

References

Impact of serum concentration on ZNL-05-044 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK11 inhibitor, ZNL-05-044. The primary focus is on understanding and mitigating the impact of serum concentration on its activity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the potency (higher IC50) of this compound in our cell-based assays compared to biochemical assays. What could be the cause?

A1: This is a common observation for small molecule inhibitors when transitioning from biochemical (enzymatic) assays to cell-based assays. A primary reason for this discrepancy is the presence of serum in the cell culture medium. Serum proteins, particularly albumin, can bind to small molecules like this compound. This binding sequesters the compound, reducing the free concentration available to enter the cells and interact with its target, CDK11. Consequently, a higher total concentration of this compound is required to achieve the same level of biological effect, leading to an apparent decrease in potency.[1]

Other factors that can contribute to this discrepancy include:

  • Cellular ATP Concentration: Intracellular ATP concentrations are much higher (millimolar range) than those typically used in biochemical kinase assays.[2] Since many kinase inhibitors are ATP-competitive, the high levels of endogenous ATP can outcompete the inhibitor, reducing its effectiveness.

  • Cell Permeability and Efflux: The compound may have poor membrane permeability, limiting its entry into the cell. Additionally, some cells express efflux pumps that can actively remove the compound, lowering its intracellular concentration.[2]

  • Compound Stability and Metabolism: this compound may be unstable in the cell culture medium over the duration of the experiment or could be metabolized by the cells into less active forms.[2]

Q2: How can we experimentally confirm that serum protein binding is affecting the activity of this compound in our experiments?

A2: To confirm the impact of serum protein binding, you can perform a dose-response experiment where you assess the activity of this compound in the presence of varying concentrations of fetal bovine serum (FBS) or purified bovine serum albumin (BSA). If serum protein binding is a significant factor, you should observe a rightward shift in the IC50 curve as the concentration of serum or albumin increases.[1][3] This indicates that a higher concentration of the inhibitor is needed to achieve the same level of inhibition in the presence of higher protein concentrations.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[3][4] It has been shown to bind to CDK11A with a Kd of 69 nM.[3] Inhibition of CDK11 by this compound leads to G2/M cell cycle arrest and affects CDK11-dependent mRNA splicing.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, particularly in the context of cell-based assays containing serum.

Observed Problem Potential Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent serum concentration in the culture medium.Standardize the percentage of serum in all assays. Use the same batch of serum for a set of experiments to minimize lot-to-lot variability.[1]
This compound shows lower than expected potency in cellular assays. Serum protein binding reducing the free concentration of the compound.Perform experiments in low-serum or serum-free media for a short duration, if your cell line can tolerate it. Note that this may introduce other artifacts. Alternatively, perform an IC50 shift assay to quantify the effect of serum.[3]
Unexpected off-target effects or cytotoxicity at higher concentrations. High concentrations of this compound used to overcome serum protein binding may lead to off-target activities.Conduct selectivity profiling of this compound against a panel of other kinases in the presence of the serum concentration used in your experiments to identify potential off-target effects.[1]
Precipitation of this compound is observed at high concentrations in media containing serum. The inhibitor may have limited solubility, which can be exacerbated by interactions with serum proteins.Visually inspect the media for any precipitation after adding the compound. Determine the solubility of this compound in your specific cell culture medium.

Data Presentation

Table 1: Impact of Serum Concentration on this compound IC50 Values

This table provides a template for presenting data from an IC50 shift assay designed to quantify the effect of serum on this compound activity.

Cell LineAssay TypeSerum Concentration (%)IC50 (µM)Fold Shift in IC50 (vs. 0% Serum)
Example Cell Line ACell Viability (72h)0Data1.0
Example Cell Line ACell Viability (72h)2DataCalculate
Example Cell Line ACell Viability (72h)5DataCalculate
Example Cell Line ACell Viability (72h)10DataCalculate

Experimental Protocols

Protocol: Determining the Impact of Serum on this compound Activity (IC50 Shift Assay)

Objective: To quantify the effect of serum protein binding on the potency of this compound by measuring the shift in its half-maximal inhibitory concentration (IC50) in a cell-based assay at different serum concentrations.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium (with your standard percentage of FBS)

  • Serum-free cell culture medium

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, resazurin)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density in complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Preparation of Serum-Containing Media:

    • Prepare different batches of cell culture medium with varying concentrations of FBS (e.g., 0%, 2%, 5%, 10%).

  • Compound Dilution Series:

    • Prepare a serial dilution of this compound in each of the prepared serum-containing media. It is recommended to perform a 2- to 3-fold dilution series to generate a comprehensive dose-response curve.

  • Cell Treatment:

    • Remove the overnight culture medium from the cells.

    • Add the this compound dilutions (in the corresponding serum-containing media) to the appropriate wells. Include vehicle control (e.g., DMSO) wells for each serum concentration.

  • Incubation:

    • Incubate the plates for the desired duration of your experiment (e.g., 72 hours).

  • Cell Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control for each serum concentration.

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each serum concentration.

    • Calculate the fold shift in IC50 relative to the 0% serum condition.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Activity start Start: Discrepancy in this compound Potency (Biochemical vs. Cellular) q1 Is serum present in the cellular assay? start->q1 a1_yes Hypothesis: Serum protein binding reduces free compound. q1->a1_yes Yes a1_no Consider other factors: - High cellular ATP - Low cell permeability - Compound instability/metabolism q1->a1_no No exp_protocol Perform IC50 Shift Assay (Vary serum concentration) a1_yes->exp_protocol q2 Does IC50 increase with higher serum concentration? exp_protocol->q2 a2_yes Conclusion: Serum protein binding is significant. Consider this in experimental design. q2->a2_yes Yes a2_no Conclusion: Serum protein binding is not the primary cause. Investigate other factors. q2->a2_no No

Caption: Troubleshooting workflow for investigating discrepancies in this compound activity.

CDK11_Signaling_Pathway Simplified this compound Mechanism of Action ZNL05044 This compound CDK11 CDK11 ZNL05044->CDK11 Inhibits Splicing mRNA Splicing CDK11->Splicing Promotes CellCycle Cell Cycle Progression (G2 -> M) CDK11->CellCycle Promotes Arrest G2/M Arrest ImpairedSplicing Impaired Splicing Splicing->ImpairedSplicing CellCycle->Arrest

References

Cell line specific responses to ZNL-05-044

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZNL-05-044, a selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of CDK11.[1] Its primary mechanism of action is the inhibition of the kinase activity of CDK11A and CDK11B.[2] CDK11 plays a crucial role in the regulation of transcription and mRNA splicing.[3][4] By inhibiting CDK11, this compound disrupts these processes, leading to cell cycle arrest at the G2/M phase.[1][2][3]

Q2: What are the reported IC50 values for this compound against its primary targets?

A2: In a NanoBRET assay, this compound has been shown to inhibit CDK11A and CDK11B with IC50 values of 0.23 μM and 0.27 μM, respectively.[2]

Q3: In which cell lines has this compound been tested, and what were the observed effects?

A3: While a comprehensive screening of this compound across a wide panel of cancer cell lines with corresponding IC50 values for cell viability is not extensively documented in publicly available literature, its effects have been characterized in the A375 melanoma cell line.[5] In A375 cells, treatment with this compound leads to G2/M cell cycle arrest.[5] The product page for this compound also lists several other cell lines, including MIA PaCa-2 (pancreatic), HeLa (cervical), MDA-MB-231 (breast), OVCAR8 (ovarian), and Jurkat (T-cell leukemia), suggesting its potential utility in these models, though specific public data is limited.[6]

Q4: How does the activity of this compound compare to other CDK11 inhibitors like OTS964?

A4: this compound and OTS964 are both inhibitors of CDK11 and induce a similar phenotype of G2/M cell cycle arrest.[3] However, this compound was developed from a diaminothiazole scaffold and has been described as having significantly improved kinome-wide selectivity compared to its parent compounds.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak induction of G2/M arrest observed. 1. Suboptimal concentration of this compound: The effective concentration can be cell line-dependent. 2. Short treatment duration: The effects on the cell cycle may not be apparent after a short incubation time. 3. Cell line insensitivity: The specific cell line may be resistant to CDK11 inhibition. 4. Incorrect cell synchronization (if applicable): Poor synchronization can mask the G2/M arrest.1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Consider using a positive control cell line (e.g., A375) to confirm compound activity. Investigate potential resistance mechanisms. 4. Verify synchronization efficiency using a standard method like double thymidine (B127349) block and release.
Compound precipitation in culture medium. 1. Poor solubility: this compound may have limited solubility in aqueous solutions. 2. Incorrect solvent used for stock solution: The choice of solvent is critical for maintaining solubility.1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.1% DMSO). 2. MedChemExpress recommends DMSO for preparing stock solutions.[2]
High variability in experimental replicates. 1. Inconsistent cell seeding density: Variations in cell number can affect the response to the compound. 2. Inconsistent compound concentration: Pipetting errors can lead to variability. 3. Cell passage number: High passage numbers can lead to phenotypic drift and altered drug sensitivity.1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Use cells within a consistent and low passage number range for all experiments.
Unexpected off-target effects. 1. High concentration of this compound: At high concentrations, the selectivity of the inhibitor may decrease. 2. Cell line-specific kinase dependencies: The cellular context can influence the impact of inhibiting kinases other than CDK11.1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Review the kinome-wide selectivity profile of this compound and consider if any of the secondary targets are relevant in your cell line.
Development of resistance to this compound. 1. Upregulation of drug efflux pumps: Overexpression of transporters like ABCG2 can reduce intracellular drug concentration. This has been observed for the CDK11 inhibitor OTS964. 2. Alterations in the CDK11 signaling pathway: Mutations in CDK11 or compensatory signaling pathways could confer resistance.1. Test for the expression of common drug resistance pumps (e.g., ABCG2, MDR1). Consider co-treatment with an inhibitor of the specific pump. 2. Sequence the CDK11 gene in resistant clones to check for mutations. Perform pathway analysis (e.g., RNA-seq, phospho-proteomics) to identify compensatory mechanisms.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against CDK11

TargetAssayIC50 (µM)
CDK11ANanoBRET0.23
CDK11BNanoBRET0.27
Data sourced from MedchemExpress.[2]

Table 2: Summary of this compound Effects in a Specific Cell Line

Cell LineCancer TypeConcentration TestedObserved EffectReference
A375Melanoma10 µMG2/M cell cycle arrest[5]
Note: This table is not a comprehensive list of all tested cell lines but reflects publicly available data. Researchers are encouraged to perform their own dose-response studies for their specific cell lines of interest.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate to improve resolution.

    • Collect data for at least 10,000 events per sample.

    • Gate on single cells to exclude doublets.

    • Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).

Protocol 2: CDK11 Target Engagement using NanoBRET™ Assay

This protocol provides a general workflow for assessing the intracellular binding of this compound to CDK11 using the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells

  • CDK11A-NanoLuc® Fusion Vector and a suitable Cyclin Expression Vector

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • This compound

  • White, 96-well assay plates

  • Luminescence plate reader

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the CDK11A-NanoLuc® Fusion Vector and the Cyclin Expression Vector according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.

  • Cell Seeding:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Seed the cells into a white, 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.

    • Add the this compound dilutions to the appropriate wells.

    • Add the NanoBRET™ Tracer to all wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the recommended time (e.g., 1-2 hours).

  • Luminescence Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminescence reader equipped with filters for donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

CDK11_Signaling_Pathway cluster_transcription Transcription & Splicing cluster_cell_cycle Cell Cycle Progression RNA_Pol_II RNA Polymerase II Pre-mRNA Pre-mRNA RNA_Pol_II->Pre-mRNA Transcription Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing Mature_mRNA Mature mRNA Spliceosome->Mature_mRNA G2_Phase G2 Phase M_Phase M Phase G2_Phase->M_Phase Progression CDK11_Cyclin_L CDK11/Cyclin L CDK11_Cyclin_L->RNA_Pol_II CDK11_Cyclin_L->Spliceosome CDK11_Cyclin_L->G2_Phase This compound This compound This compound->CDK11_Cyclin_L

Caption: Mechanism of action of this compound on the CDK11 signaling pathway.

Cell_Cycle_Analysis_Workflow start Seed Cells treat Treat with this compound start->treat harvest Harvest & Fix Cells treat->harvest stain Stain with Propidium Iodide harvest->stain analyze Flow Cytometry Analysis stain->analyze end Determine Cell Cycle Distribution analyze->end

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

NanoBRET_Workflow start Transfect Cells with CDK11-NanoLuc® seed Seed Cells in Plate start->seed add_compounds Add this compound & Tracer seed->add_compounds incubate Incubate add_compounds->incubate read Add Substrate & Read Luminescence incubate->read end Calculate BRET Ratio & IC50 read->end

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

References

Validation & Comparative

A Comparative Guide to CDK11 Inhibitors: ZNL-05-044 versus OTS964

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 11 (CDK11) has emerged as a promising therapeutic target in oncology due to its critical roles in transcription, RNA splicing, and cell cycle control. Overexpression of CDK11 is linked to poor outcomes in various cancers, driving the development of specific inhibitors. This guide provides an objective comparison of two prominent CDK11 inhibitors, ZNL-05-044 and OTS964, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison: this compound vs. OTS964

A direct comparison of this compound and OTS964 reveals differences in their potency and selectivity. While both compounds effectively inhibit CDK11, their profiles against other kinases and their primary intended targets differ significantly.

Key Insights:

  • Potency: OTS964 generally exhibits higher potency for CDK11 than this compound, with a lower dissociation constant (Kd) and IC50 value in biochemical assays.[1][2]

  • Selectivity: this compound was developed from a nonselective scaffold to have improved kinome-wide selectivity.[3][4] KINOMEscan data indicates this compound has a selectivity score S(10) of 0.03 at a 10 µM concentration.[3] OTS964, originally developed as a TOPK inhibitor, also shows a notable measure of specificity for CDK11.[1] However, at a 1 µM concentration, it inhibits 11 other kinases, including CDK9, by more than 50%.[2]

  • Cellular Activity: Both inhibitors lead to a G2/M cell cycle arrest, a known consequence of CDK11 inhibition.[3][4] OTS964 has demonstrated the ability to suppress cancer cell proliferation and induce complete tumor regression in xenograft models.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and OTS964 based on published literature.

Table 1: Inhibitory Activity against CDK11

CompoundTargetAssay TypeValueUnit
This compound CDK11ANanoBRET0.23µM (IC50)
CDK11BNanoBRET0.27µM (IC50)
CDK11ABiochemical69nM (Kd)
OTS964 CDK11AIn Vitro Kinase Assay10nM (IC50)
CDK11BBiochemical40nM (Kd)

Table 2: Selectivity Profile

CompoundPrimary Target(s)Key Off-Targets (at specified concentration)
This compound CDK11Appears equally cross-reactive towards CDKs 4, 6, and 7 in NanoBRET and KINOMEscan assays.[1]
OTS964 TOPK, CDK11TYK2 (IC50 = 207 nM), PRK1 (IC50 = 508 nM), CDK9 (IC50 = 538 nM) at 1 µM.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

CDK11_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors CDK11 CDK11 / Cyclin L Transcription Transcription Initiation & Elongation CDK11->Transcription Splicing pre-mRNA Splicing (SF3B1 Phosphorylation) CDK11->Splicing CellCycle G2/M Phase Progression CDK11->CellCycle Hedgehog Hedgehog Pathway (Gli Activation) CDK11->Hedgehog Wnt Wnt/β-catenin Pathway CDK11->Wnt Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to ZNL This compound ZNL->CDK11 Inhibition OTS OTS964 OTS->CDK11 Inhibition

Caption: CDK11 Signaling Pathways and Points of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical & Cellular Assays cluster_cellular Cell-Based Functional Assays cluster_invivo In Vivo Studies KinaseAssay In Vitro Kinase Assay (IC50 Determination) CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability NanoBRET NanoBRET Assay (Cellular Target Engagement, IC50) NanoBRET->CellViability KinomeScan KINOMEscan (Selectivity Profiling, Kd) KinomeScan->CellViability CellCycleAnalysis Flow Cytometry (Cell Cycle Arrest) CellViability->CellCycleAnalysis WesternBlot Western Blot (Protein Expression/Phosphorylation) CellCycleAnalysis->WesternBlot Xenograft Xenograft Models (Tumor Regression) WesternBlot->Xenograft

References

A Comparative Analysis of the Potency and Selectivity of CDK11 Inhibitors: ZNL-05-044 versus JWD-047

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two noteworthy Cyclin-Dependent Kinase 11 (CDK11) inhibitors, ZNL-05-044 and JWD-047. This compound was developed from the chemical scaffold of JWD-047 with the goal of improving selectivity.[1][2][3][4] This document summarizes their comparative potency and selectivity, supported by experimental data, and provides an overview of the methodologies used in these assessments.

Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the key quantitative data for this compound and JWD-047, focusing on their potency against CDK11 isoforms and their overall selectivity across the human kinome.

Table 1: Biochemical Potency against CDK11

CompoundTargetAssayPotency (Kd)
This compound CDK11AKdELECT69 nM
JWD-047 CDK11AKdELECT33 nM[1]
CDK11BKdELECT80 nM[1]

Table 2: Cellular Target Engagement

CompoundTargetAssayPotency (IC50)
This compound CDK11ANanoBRET0.23 µM[5][6][7]
CDK11BNanoBRET0.27 µM[5][6][7]

Table 3: Kinome-wide Selectivity

CompoundAssaySelectivity Score (S(10))
This compound KINOMEscan0.03[1]
JWD-047 KINOMEscan0.10[1]

The Selectivity Score (S(10)) represents the fraction of kinases inhibited by more than 90% at a 10 µM compound concentration. A lower score indicates higher selectivity.

Summary of Findings

Biochemical assays indicate that JWD-047 has a slightly higher potency for CDK11A (Kd = 33 nM) compared to this compound (Kd = 69 nM).[1] However, in cellular assays, this compound demonstrates potent engagement of both CDK11A and CDK11B with IC50 values of 0.23 µM and 0.27 µM, respectively.[5][6][7]

Crucially, this compound exhibits significantly improved kinome-wide selectivity compared to its predecessor, JWD-047.[1] The KINOMEscan data reveals a selectivity score (S(10)) of 0.03 for this compound, which is more than three times lower than that of JWD-047 (S(10) = 0.10).[1] This indicates that this compound has fewer off-target kinase interactions, making it a more precise tool for studying CDK11 function.

Experimental Protocols

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the binding of a test compound to a target protein.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein (CDK11) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the kinase is added to the cells. When the tracer is bound to the kinase-NanoLuc® fusion, the energy from the luciferase is transferred to the tracer, resulting in a BRET signal. A test compound that also binds to the kinase's active site will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of the compound's intracellular affinity (IC50).

Methodology:

  • Cell Transfection: HEK293 cells are transiently transfected with a vector expressing the CDK11A-NanoLuc® or CDK11B-NanoLuc® fusion protein.

  • Cell Seeding: Transfected cells are seeded into 96-well plates.

  • Compound Treatment: A dilution series of the test compound (this compound or JWD-047) is added to the cells.

  • Tracer Addition: A specific NanoBRET® tracer is added to all wells.

  • Signal Measurement: After an incubation period, the NanoBRET® Nano-Glo® Substrate is added, and the donor (450 nm) and acceptor (610 nm) emission signals are measured using a luminometer.

  • Data Analysis: The ratio of the acceptor to donor signal is calculated, and the data is normalized to a vehicle control. The IC50 value is determined from the resulting dose-response curve.

KINOMEscan® Profiling

KINOMEscan® is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of captured kinase in the presence of the test compound indicates a stronger binding interaction.

Methodology:

  • Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used.

  • Binding Reaction: The test compound (at a fixed concentration, typically 10 µM) is incubated with the kinase and an immobilized ligand.

  • Capture: The kinase-ligand complexes are captured on a solid support.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR using the DNA tag.

  • Data Analysis: The results are reported as '% Ctrl', where a lower percentage indicates stronger binding. The Selectivity Score (S(10)) is calculated as the number of kinases with binding greater than 90% divided by the total number of kinases in the panel.

Visualization of Cellular Processes and Experimental Workflows

CDK11 Signaling Pathway

CDK11_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Cellular Processes cluster_inhibitors Inhibition CHK2 CHK2 CDK11 CDK11 CHK2->CDK11 CK2 CK2 CK2->CDK11 Transcription Transcription CDK11->Transcription pre-mRNA_Splicing pre-mRNA_Splicing CDK11->pre-mRNA_Splicing Cell_Cycle_Progression Cell_Cycle_Progression CDK11->Cell_Cycle_Progression Apoptosis Apoptosis CDK11->Apoptosis This compound This compound This compound->CDK11 JWD-047 JWD-047 JWD-047->CDK11

Caption: Simplified CDK11 signaling pathway and points of inhibition by this compound and JWD-047.

NanoBRET™ Assay Workflow

NanoBRET_Workflow Start Start Transfect_Cells Transfect Cells with CDK11-NanoLuc® Vector Start->Transfect_Cells Seed_Cells Seed Cells into 96-well Plate Transfect_Cells->Seed_Cells Add_Compound Add Test Compound (this compound or JWD-047) Seed_Cells->Add_Compound Add_Tracer Add Fluorescent Tracer Add_Compound->Add_Tracer Incubate Incubate Add_Tracer->Incubate Measure_Signal Add Substrate & Measure BRET Signal Incubate->Measure_Signal Analyze_Data Analyze Data & Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

KINOMEscan® Profiling Workflow

KINOMEscan_Workflow Start Start Prepare_Assay Prepare Kinase Panel (DNA-tagged) Start->Prepare_Assay Incubate_Components Incubate Kinase, Test Compound, & Immobilized Ligand Prepare_Assay->Incubate_Components Capture_Complex Capture Kinase-Ligand Complexes Incubate_Components->Capture_Complex Quantify_Binding Quantify Bound Kinase via qPCR Capture_Complex->Quantify_Binding Analyze_Results Analyze Data & Calculate Selectivity Score Quantify_Binding->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for KINOMEscan® Profiling.

References

ZNL-05-044: A Comparative Guide to Its Kinome Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinome selectivity of ZNL-05-044, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The data presented here is intended to offer an objective performance assessment against relevant alternative compounds, supported by experimental data and detailed protocols.

Kinome Scan Data: this compound and Comparators

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Kinome-wide scanning is a key methodology for assessing this selectivity. The following tables summarize the kinome scan data for this compound, its less selective precursor JWD-047, and another known CDK11 inhibitor, OTS964.

Table 1: Summary of Kinase Selectivity Profiles

CompoundScreening Concentration (µM)No. of Kinases TestedSelectivity Score (S(10))¹Primary Target(s)
This compound 104680.03 CDK11A
JWD-047 104420.10CDK11A/B
OTS964 1412Not ReportedCDK11, TOPK

¹S(10) is the ratio of kinases inhibited by more than 90% (% Ctrl < 10) to the total number of kinases tested. A lower score indicates higher selectivity.[1]

Table 2: On-Target and Significant Off-Target Kinase Interactions (% Control)

This table presents the primary targets and any significant off-targets identified in the kinome scans. The results are reported as '% Ctrl', where a lower number signifies stronger binding of the inhibitor to the kinase.

Kinase TargetThis compound (% Ctrl at 10 µM)JWD-047 (% Ctrl at 10 µM)OTS964 (% Inhibition at 1 µM)¹
CDK11A <10 <10 >90%
CDK11BData not available in snippets<10Not specified
CDK9>10<10>50% (IC50 = 538 nM)[2]
TOPKData not available in snippetsData not available in snippets>90% (IC50 = 353 nM)[2]
TYK2Data not available in snippetsData not available in snippets>50% (IC50 = 207 nM)[2]
PRK1Data not available in snippetsData not available in snippets>50% (IC50 = 508 nM)[2]

¹For OTS964, data is presented as percent inhibition; values over 50% are considered significant.

The data clearly demonstrates the exceptional kinome-wide selectivity of this compound. With a selectivity score of S(10) = 0.03 at a 10 µM screening concentration, it stands as a highly focused CDK11 inhibitor.[1] In comparison, its precursor, JWD-047, was significantly less selective with an S(10) score of 0.10.[1] The alternative CDK11 inhibitor, OTS964, also shows high selectivity, with only 11 kinases being inhibited by more than 50% at a 1 µM concentration out of 412 tested.[2]

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The kinome scan data presented in this guide was generated using the KINOMEscan™ assay platform (DiscoverX). This methodology provides a quantitative measure of inhibitor binding to a large panel of kinases.

Principle: The assay is based on a competitive binding format. A test compound (e.g., this compound) is competed against a known, immobilized ligand for binding to the kinase of interest. The kinases are expressed as fusions to a DNA tag. The amount of kinase that binds to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.

Methodology:

  • Preparation: A panel of 468 human kinases was prepared.

  • Competition: The test compound, this compound, was screened at a concentration of 10 µM against the kinase panel.

  • Quantification: The amount of each kinase bound to the immobilized ligand was determined using qPCR.

  • Data Analysis: The results are reported as "Percent of Control" (% Ctrl), where the control is a DMSO vehicle. A % Ctrl value of 100 indicates no inhibition, while a low % Ctrl value signifies strong binding of the inhibitor to the kinase.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow of the KINOMEscan assay and the central role of CDK11 in cellular signaling pathways.

G cluster_0 Assay Components cluster_1 Experimental Step cluster_2 Data Acquisition & Analysis A Test Compound (e.g., this compound) D Competition Binding Assay A->D B DNA-Tagged Kinase Panel (468 Kinases) B->D C Immobilized Ligand C->D E qPCR Quantification of Bound Kinase D->E F Data Analysis (% Control vs. DMSO) E->F G cluster_0 Nucleus cluster_1 Cell Cycle CDK11 CDK11 / Cyclin L Transcription RNA Polymerase II Transcription CDK11->Transcription Splicing Spliceosome (SF3B1 Phosphorylation) CDK11->Splicing G2M G2/M Phase Transition CDK11->G2M ZNL This compound ZNL->CDK11

References

Validating ZNL-05-044 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methods to validate the cellular target engagement of ZNL-05-044, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). We present supporting experimental data, detailed protocols for key assays, and a comparison with the alternative CDK11 inhibitor, OTS964.

Introduction to this compound and its Target, CDK11

This compound is a small molecule inhibitor targeting CDK11, a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle and RNA splicing.[1][2][3][4] Inhibition of CDK11 by this compound leads to a G2/M phase cell cycle arrest and impairs mRNA splicing, highlighting its potential as a therapeutic agent in oncology.[3][4][5] CDK11 exists as two highly homologous isoforms, CDK11A and CDK11B, both of which are targeted by this compound.[5] This guide will explore robust methods to confirm the direct interaction of this compound with CDK11 within a cellular context.

Comparative Analysis of CDK11 Inhibitors

To effectively evaluate the performance of this compound, a comparison with another well-characterized CDK11 inhibitor, OTS964, is essential. Both compounds have been shown to inhibit CDK11 and induce similar downstream cellular effects.[1][2]

ParameterThis compoundOTS964Reference(s)
Target CDK11A, CDK11BCDK11A, CDK11B[1][5]
NanoBRET IC50 (CDK11A) 0.23 µM0.07 µM[1]
NanoBRET IC50 (CDK11B) 0.27 µM0.06 µM[1]
Cellular Phenotype G2/M Arrest, Impaired RNA SplicingG2/M Arrest, Impaired RNA Splicing[1][2]

Experimental Methodologies for Target Engagement Validation

Several orthogonal methods can be employed to validate the direct binding of this compound to CDK11 in cells and to characterize its downstream functional consequences.

Direct Target Engagement Assays

3.1.1. NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescently labeled tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Experimental Protocol:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with a plasmid encoding for CDK11 fused to NanoLuc® luciferase and a fluorescent tracer that binds to CDK11.

  • Compound Treatment: Transfected cells are plated in 96-well plates and treated with a serial dilution of this compound or OTS964 for a specified incubation period (e.g., 2 hours).

  • Lysis and Reading: A NanoBRET™ Nano-Glo® Substrate is added to the cells, and the plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. IC50 curves are generated by plotting the BRET ratio against the compound concentration.

3.1.2. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to monitor the thermal stabilization of a target protein upon ligand binding in a cellular environment. The principle is that a protein's melting temperature increases when it is bound to a ligand.

Experimental Protocol:

  • Cell Treatment: Intact cells are treated with this compound, OTS964, or a vehicle control for a defined period.

  • Heat Shock: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated fraction by centrifugation.

  • Protein Quantification: The amount of soluble CDK11 in the supernatant is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble CDK11 as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Downstream Functional Assays

3.2.1. Cell Cycle Analysis by Flow Cytometry

Inhibition of CDK11 is known to cause a G2/M phase cell cycle arrest. This can be quantified by flow cytometry analysis of DNA content.

Experimental Protocol:

  • Cell Treatment: Cells are treated with this compound, OTS964, or a vehicle control for a relevant time course (e.g., 24-48 hours).

  • Cell Fixation and Staining: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on their DNA content. An accumulation of cells in the G2/M phase indicates a block at this checkpoint.

3.2.2. Western Blotting for G2/M Checkpoint Markers

The G2/M arrest induced by CDK11 inhibition can be further confirmed by examining the expression and phosphorylation status of key cell cycle regulatory proteins.

Experimental Protocol:

  • Cell Lysis and Protein Quantification: Cells treated with the inhibitors are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key G2/M markers such as Cyclin B1 and phospho-Histone H3 (Ser10).

  • Detection and Analysis: Protein bands are visualized using chemiluminescence, and band intensities are quantified to determine changes in protein levels.

3.2.3. RNA Splicing Analysis

CDK11 plays a critical role in pre-mRNA splicing. Inhibition of CDK11 leads to widespread intron retention.[6][7] This can be assessed using molecular biology techniques.

Experimental Protocol:

  • RNA Isolation and Reverse Transcription: RNA is extracted from inhibitor-treated cells and converted to cDNA.

  • Quantitative PCR (qPCR) or RNA-Sequencing:

    • qPCR: Primers are designed to specifically amplify the unspliced (intron-retained) and spliced forms of target genes. The relative abundance of each form is quantified.

    • RNA-Sequencing (RNA-Seq): A global analysis of splicing events can be performed by sequencing the entire transcriptome.

  • Data Analysis: The percentage of intron retention for specific genes or across the transcriptome is calculated to assess the impact of the inhibitors on splicing.

Visualizing Pathways and Workflows

To better understand the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

CDK11 Signaling Pathway

CDK11_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_splicing RNA Splicing G2_Phase G2 Phase G2_M_Transition G2/M Transition G2_Phase->G2_M_Transition M_Phase M Phase (Mitosis) G2_M_Transition->M_Phase pre_mRNA pre-mRNA Spliceosome Spliceosome pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA CDK11_CyclinL CDK11/Cyclin L CDK11_CyclinL->G2_M_Transition Promotes CDK11_CyclinL->Spliceosome Activates ZNL_05_044 This compound ZNL_05_044->CDK11_CyclinL OTS964 OTS964 OTS964->CDK11_CyclinL

Caption: CDK11 signaling in cell cycle and RNA splicing.

NanoBRET Target Engagement Workflow

NanoBRET_Workflow Start Start Transfect Transfect Cells with CDK11-NanoLuc Start->Transfect Plate Plate Cells in Assay Plate Transfect->Plate Treat Treat with this compound or Tracer Plate->Treat Incubate Incubate Treat->Incubate Read Add Substrate & Read Luminescence Incubate->Read Analyze Analyze BRET Ratio and Determine IC50 Read->Analyze End End Analyze->End

Caption: NanoBRET target engagement experimental workflow.

CETSA Experimental Workflow

CETSA_Workflow Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Heat_Shock Apply Heat Gradient Cell_Treatment->Heat_Shock Lyse_Cells Lyse Cells Heat_Shock->Lyse_Cells Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Soluble Protein Fraction Centrifuge->Collect_Supernatant Western_Blot Western Blot for Soluble CDK11 Collect_Supernatant->Western_Blot Analyze Analyze Thermal Shift Western_Blot->Analyze End End Analyze->End

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

Validating the cellular target engagement of this compound is a critical step in its development as a CDK11 inhibitor. This guide has outlined a series of robust experimental methodologies, including direct binding assays like NanoBRET™ and CETSA®, and downstream functional assays that measure the cellular consequences of CDK11 inhibition. By employing a multi-faceted approach and comparing the results with a known CDK11 inhibitor, OTS964, researchers can confidently establish the on-target activity of this compound and further elucidate its mechanism of action. The provided protocols and visualizations serve as a practical resource for scientists in the field of drug discovery and development.

References

Orthogonal Methods to Confirm ZNL-05-044 Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZNL-05-044, a selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11), with other relevant compounds. It details orthogonal methods to validate its primary cellular effects—G2/M cell cycle arrest and impaired RNA splicing—supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of CDK11A and CDK11B.[1][2][3] CDK11 is a serine/threonine kinase implicated in the regulation of transcription, pre-mRNA splicing, and cell cycle progression.[4][5][6][7] Inhibition of CDK11 with this compound has been shown to induce G2/M cell cycle arrest and disrupt mRNA splicing, highlighting its potential as a therapeutic agent in oncology.[8][9] This guide explores robust, independent methods to confirm these effects and compares this compound to its less selective precursor, JWD-047, and another known CDK11 inhibitor, OTS964.

Comparison of CDK11 Inhibitors

The following table summarizes the inhibitory activities of this compound and its alternatives against CDK11 and other kinases. This data is crucial for understanding the potency and selectivity of each compound.

CompoundTargetAssayIC50 / KdReference
This compound CDK11ANanoBRETIC50: 0.23 µM[1][8]
CDK11BNanoBRETIC50: 0.27 µM[1][8]
CDK11AKdELECTKd: 69 nM[2]
OTS964 CDK11ANanoBRETIC50: 0.07 µM[8]
CDK11BNanoBRETIC50: 0.06 µM[8]
CDK11BBinding AssayKd: 40 nM[10][11]
TOPKKinase AssayIC50: 28 nM[10][12]
JWD-047 CDK11AKinase AssayKd: 33 nM[8]
CDK11BKinase AssayKd: 80 nM[8]
CDK4/cyclin D1Adapta Kinase AssayIC50: 7 nM[8]
CDK6/cyclin D1Adapta Kinase AssayIC50: 4 nM[8]
CDK9/cyclin T1Adapta Kinase AssayIC50: 44 nM[8]

Orthogonal Method 1: Confirmation of G2/M Cell Cycle Arrest

A primary effect of CDK11 inhibition by this compound is the arrest of the cell cycle in the G2/M phase.[8][9] This can be independently verified using flow cytometry to analyze the DNA content of treated cells.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, a negative control (e.g., DMSO), and a positive control known to induce G2/M arrest for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, then collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate for at least 30 minutes on ice to fix and permeabilize the cells.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms. An accumulation of cells in the G2/M peak for this compound-treated samples compared to the control confirms G2/M arrest.

Expected Outcome

Treatment with this compound is expected to show a dose-dependent increase in the percentage of cells in the G2/M phase compared to vehicle-treated controls.

Orthogonal Method 2: Confirmation of RNA Splicing Impairment

CDK11 plays a crucial role in pre-mRNA splicing.[4][5][6][7] this compound-mediated inhibition of CDK11 is expected to impair this process. This can be validated by analyzing changes in splicing patterns of specific genes using quantitative reverse transcription PCR (qRT-PCR).

Experimental Protocol: Analysis of Alternative Splicing by qRT-PCR
  • Cell Culture and Treatment: Treat cells with this compound and appropriate controls as described in the cell cycle analysis protocol.

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Primer Design: Design PCR primers that specifically amplify different splice variants of a target gene known to be affected by CDK11 inhibition. One primer pair should amplify the inclusion isoform, and another should amplify the exclusion isoform. A control primer pair for a housekeeping gene should also be used for normalization.

  • Quantitative PCR (qPCR): Perform qPCR using the designed primers and a SYBR Green or probe-based detection system.

  • Data Analysis: Calculate the relative expression of each splice variant using the ΔΔCt method, normalized to the housekeeping gene.[13] An increase in the ratio of unspliced to spliced transcripts or a shift in the ratio of different splice isoforms in this compound-treated cells compared to controls indicates splicing inhibition.

Visualizing the Mechanisms

To better understand the processes affected by this compound, the following diagrams illustrate the CDK11 signaling pathway, the workflow for confirming G2/M arrest, and the logic behind confirming splicing inhibition.

CDK11_Signaling_Pathway cluster_nucleus Nucleus CDK11 CDK11 Spliceosome Spliceosome Activation (e.g., SF3B1 phosphorylation) CDK11->Spliceosome Phosphorylates RNAPII RNA Polymerase II CTD CDK11->RNAPII Phosphorylates CyclinL Cyclin L Splicing pre-mRNA Splicing Spliceosome->Splicing Transcription Transcriptional Elongation RNAPII->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle Splicing->CellCycle G2M_Checkpoint G2/M Transition CellCycle->G2M_Checkpoint ZNL_05_044 This compound ZNL_05_044->CDK11 Inhibits

Caption: CDK11 signaling pathway in transcription and splicing.

G2M_Arrest_Workflow A 1. Cell Treatment (this compound or Control) B 2. Cell Harvesting & Fixation A->B C 3. Propidium Iodide Staining B->C D 4. Flow Cytometry Analysis C->D E 5. Data Analysis (% cells in G2/M) D->E

Caption: Workflow for confirming G2/M cell cycle arrest.

Splicing_Inhibition_Logic cluster_inhibition This compound Treatment cluster_effect Cellular Effect cluster_measurement Orthogonal Measurement A Inhibition of CDK11 Activity B Impaired Spliceosome Function A->B Leads to C Altered Ratio of Splice Isoforms (qRT-PCR) B->C Results in

Caption: Logic for confirming RNA splicing inhibition.

References

ZNL-05-044: A Selective CDK11 Inhibitor in Comparison to Pan-CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel cyclin-dependent kinase (CDK) 11 inhibitor, ZNL-05-044, with a range of established pan-CDK inhibitors. By presenting key experimental data, detailed methodologies, and visual diagrams, this document aims to offer an objective resource for researchers investigating cell cycle control and developing targeted cancer therapies.

Introduction to CDK Inhibition in Oncology

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their frequent dysregulation in cancer has made them attractive targets for therapeutic intervention. Pan-CDK inhibitors, which target a broad spectrum of CDKs, were among the first to be developed. While showing potent anti-cancer activity, their broad mechanism of action can also lead to significant toxicity. This has spurred the development of more selective CDK inhibitors, such as the approved CDK4/6 inhibitors, which offer a better-defined therapeutic window.

This guide focuses on this compound, a recently identified and potent inhibitor of CDK11.[1][2][3][4][5][6] CDK11 has been implicated in the regulation of transcription, RNA splicing, and the G2/M phase of the cell cycle.[3][4][5][6] Understanding the biochemical and cellular profile of this compound in the context of broader-acting CDK inhibitors is crucial for elucidating the specific functions of CDK11 and for the potential development of novel anti-cancer strategies.

Biochemical Activity and Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the biochemical activity of this compound and several well-characterized pan-CDK inhibitors against a panel of CDKs.

Table 1: Comparative Biochemical Potency (IC50/Kd in nM) of CDK Inhibitors

InhibitorCDK1CDK2CDK4CDK5CDK6CDK7CDK9CDK11ACDK11B
This compound >10,000>10,000135>10,000217>10,00018969 (Kd) 270
Flavopiridol 30170100--875<10--
Dinaciclib 311001--4--
AZD5438 166>10001421-20--
Roniciclib 7911--255--
AT7519 21047100-13>1000<10--
Milciclib 39845160--150---

Data presented as IC50 values unless otherwise noted. Assay conditions and cyclin partners may vary between studies. Data for this compound is from NanoBRET and Adapta assays.[1][7]

As the data indicates, this compound demonstrates high potency and selectivity for CDK11A and CDK11B, with significantly less activity against other CDKs.[1][2][3] In contrast, pan-CDK inhibitors such as Flavopiridol, Dinaciclib, and Roniciclib exhibit potent, low nanomolar inhibition across multiple CDKs. This highlights the distinct profile of this compound as a selective tool compound for studying CDK11.

Cellular Activity and Mechanism of Action

The cellular consequences of CDK inhibition are a direct reflection of their target engagement profile. This compound has been shown to induce G2/M cell cycle arrest and impair RNA splicing, consistent with the known functions of CDK11.[3][4][5][6]

Table 2: Comparative Anti-proliferative Activity (GI50/IC50 in µM) of CDK Inhibitors in Cancer Cell Lines

InhibitorHCT116 (Colon)MCF-7 (Breast)A549 (Lung)HL60 (Leukemia)
This compound ~1~1~1~1
Flavopiridol 0.0130.040.10.05
Dinaciclib ~0.01~0.01~0.01~0.005
AZD5438 ~0.50.2~1~1
AT7519 0.10.04~0.50.05

Values are approximate and collated from various sources for comparative purposes. Specific experimental conditions may vary.

The anti-proliferative activity of this compound is more modest compared to the potent, broad-spectrum cytotoxicity observed with many pan-CDK inhibitors. This difference is likely attributable to the specific role of CDK11 in cellular processes, which may be more critical for the proliferation of certain cancer subtypes. The potent cytotoxicity of pan-CDK inhibitors is a result of their simultaneous inhibition of multiple CDKs that govern different checkpoints of the cell cycle.

Experimental Protocols

Biochemical Kinase Assays

  • NanoBRET™ Kinase Assay: This live-cell assay quantifies inhibitor binding to a specific kinase. The kinase of interest is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound to the kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that also binds to the kinase's active site will displace the tracer, leading to a decrease in the BRET signal. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the BRET signal by 50%.

  • Adapta® Universal Kinase Assay: This is a fluorescence-based immunoassay for the detection of kinase activity. The assay measures the amount of ADP produced during the kinase reaction. The assay uses a primary antibody specific for ADP and a secondary antibody conjugated to a fluorophore. In the absence of ADP, the two antibodies are in close proximity, resulting in a high FRET signal. As the kinase reaction proceeds and ADP is produced, it displaces the primary antibody, leading to a decrease in the FRET signal. IC50 values are calculated by measuring the inhibitor concentration that results in a 50% reduction in kinase activity.

Cellular Proliferation Assay (e.g., Sulforhodamine B (SRB) Assay)

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound or a pan-CDK inhibitor) for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to preserve cellular proteins.

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids in cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the total cellular protein mass and, therefore, the cell number. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Visualizing Pathways and Workflows

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition & Transcription CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb Phosphorylates (Inactivates) CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis Promotes CyclinB Cyclin B CyclinB->CDK1 Activates CDK9 CDK9 RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Phosphorylates (Elongation) CyclinT Cyclin T CyclinT->CDK9 Activates Transcription Transcription RNA_Pol_II->Transcription CDK11 CDK11 RNA_Splicing RNA Splicing CDK11->RNA_Splicing Regulates ZNL_05_044 This compound ZNL_05_044->CDK11 Pan_CDK_Inhibitors Pan-CDK Inhibitors Pan_CDK_Inhibitors->CDK4_6 Pan_CDK_Inhibitors->CDK1 Pan_CDK_Inhibitors->CDK9

Caption: Simplified overview of CDK-mediated cell cycle progression and transcription.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization Kinase_Panel Broad Kinase Panel Screening (e.g., KINOMEscan) IC50_Determination IC50 Determination for Hits (e.g., Adapta Assay) Kinase_Panel->IC50_Determination Target_Engagement Cellular Target Engagement (e.g., NanoBRET Assay) IC50_Determination->Target_Engagement Proliferation_Assay Anti-Proliferation Assays (e.g., SRB Assay) Target_Engagement->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Proliferation_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Caspase-Glo) Cell_Cycle_Analysis->Apoptosis_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Phospho-targets) Apoptosis_Assay->Mechanism_of_Action Discovery Compound Discovery/ Synthesis Discovery->Kinase_Panel

Caption: General workflow for the characterization of a novel CDK inhibitor.

Conclusion

This compound emerges as a potent and selective inhibitor of CDK11, distinguishing it from the broad-spectrum activity of pan-CDK inhibitors. Its specific effects on G2/M progression and RNA splicing underscore the unique biological roles of CDK11. While pan-CDK inhibitors have demonstrated robust anti-proliferative activity across a wide range of cancer cells, their clinical utility can be hampered by toxicity. The development of selective inhibitors like this compound provides invaluable tools for dissecting the intricate functions of individual CDKs in both normal physiology and disease. Further investigation into the therapeutic potential of targeting CDK11 with selective agents like this compound is warranted, particularly in cancer types that may exhibit a specific dependency on this kinase.

References

A Head-to-Head Comparison of Splicing Modulators: ZNL-05-044, SF3B1 Inhibitors, and CLK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Stanford, CA – In the rapidly evolving landscape of cancer therapeutics, molecules that modulate mRNA splicing have emerged as a promising new class of anti-cancer agents. This guide provides a detailed head-to-head comparison of ZNL-05-044, a novel CDK11 inhibitor, with other major classes of splicing modulators, namely SF3B1 inhibitors and CLK inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11), which plays a crucial role in transcription and pre-mRNA splicing.[1][2][3] Its mechanism of action involves the modulation of splicing, leading to G2/M cell cycle arrest in cancer cells.[1][2][3] This guide compares this compound to two other prominent classes of splicing modulators: direct inhibitors of the SF3B1 subunit of the spliceosome, such as pladienolide B, and inhibitors of CDC-like kinases (CLKs), for instance, TG003. Each class exhibits a distinct mechanism of action, resulting in different downstream cellular consequences and potential therapeutic windows.

Mechanisms of Action

The modulation of pre-mRNA splicing can be achieved through various mechanisms, each targeting a different component of the complex splicing machinery.

This compound (CDK11 Inhibition): this compound inhibits CDK11, a kinase that phosphorylates components of the spliceosome, including SF3B1. This inhibition is thought to disrupt the catalytic activity of the spliceosome, leading to global changes in splicing patterns and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3]

SF3B1 Modulators (e.g., Pladienolide B): These compounds directly bind to the SF3B1 protein, a core component of the U2 snRNP in the spliceosome.[4] This binding stalls the spliceosome in an inactive conformation, preventing the proper recognition of the branch point sequence and leading to widespread intron retention and exon skipping.[5]

CLK Inhibitors (e.g., TG003): This class of inhibitors targets CDC-like kinases (CLK1, CLK2, CLK4), which are responsible for phosphorylating serine/arginine-rich (SR) proteins.[6][7][8][9] Phosphorylation of SR proteins is essential for their localization to nuclear speckles and their function in splice site selection. Inhibition of CLKs leads to hypo-phosphorylated SR proteins and subsequent disruption of alternative splicing events.[7]

Splicing_Modulator_Mechanisms Signaling Pathways of Splicing Modulators cluster_cdk11 CDK11 Inhibition cluster_sf3b1 SF3B1 Modulation cluster_clk CLK Inhibition This compound This compound CDK11 CDK11 This compound->CDK11 inhibits SF3B1_phos SF3B1 Phosphorylation CDK11->SF3B1_phos mediates Spliceosome_Activity Spliceosome Activity SF3B1_phos->Spliceosome_Activity regulates Pladienolide B Pladienolide B SF3B1_protein SF3B1 Protein Pladienolide B->SF3B1_protein binds to SF3B1_protein->Spliceosome_Activity modulates TG003 TG003 CLKs CLKs TG003->CLKs inhibits SR_Proteins SR Protein Phosphorylation CLKs->SR_Proteins mediates SR_Proteins->Spliceosome_Activity regulates Splicing_Alterations Altered Splicing Spliceosome_Activity->Splicing_Alterations Cell_Cycle_Arrest Cell Cycle Arrest Splicing_Alterations->Cell_Cycle_Arrest Apoptosis Apoptosis Splicing_Alterations->Apoptosis

Caption: Mechanisms of action for different classes of splicing modulators.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and representative SF3B1 and CLK inhibitors. Direct head-to-head comparisons in the same experimental systems are limited in the current literature; therefore, data is presented from various sources.

Table 1: In Vitro Potency
CompoundTargetAssay TypeIC50Reference
This compound CDK11ANanoBRET0.23 µM[1]
CDK11BNanoBRET0.27 µM[1]
Pladienolide B SF3B1In vitro splicing~1 nM[10]
TG003 CLK1Kinase Assay20 nM[6][8][9]
CLK2Kinase Assay200 nM[6][8]
CLK4Kinase Assay15 nM[6][8][9]
Table 2: Cellular Activity (Cytotoxicity)
CompoundCell LineAssay TypeIC50Reference
This compound A375 (Melanoma)Cell ViabilityNot explicitly stated, induces G2/M arrest[2]
Pladienolide B Gastric Cancer Cell Lines (mean of 6)MTT1.6 ± 1.2 nM[11][12]
HEL (Erythroleukemia)Trypan Blue1.5 nM[13][14]
K562 (Erythroleukemia)Trypan Blue25 nM[13][14]
HeLa (Cervical Cancer)MTSLow nanomolar[15][16]
TG003 HeLa, COS-7Cell GrowthNo toxic effect at 10 µM[6]
NCI-H1048 (Lung Cancer)Cell Viability84.4 nM[17]
COLO320HSR (Colorectal Cancer)Cell Viability91.8 nM[17]
786-O (Kidney Cancer)Cell Viability340 nM[17]
Table 3: Kinase Selectivity
CompoundPrimary Target(s)Selectivity Score (S(10) at 10 µM)Off-Targets (selected)Reference
This compound CDK11A/B0.03Minimal off-target binding[2]
Pladienolide B SF3B1Not applicable (non-kinase target)Does not show strong off-target effects[10]
TG003 CLK1, CLK4Not availableDYRK1A/B (IC50 = 24/34 nM), CK1 family (IC50 = 0.33-1.5 µM)[18]

Global Splicing Effects

RNA-sequencing analysis reveals distinct global splicing signatures for each class of modulator.

  • This compound: As a CDK11 inhibitor, this compound is expected to induce widespread changes in splicing, though detailed public RNA-seq data is not yet available. Its impact is likely to be broad, affecting both intron retention and exon skipping.

  • Pladienolide B (SF3B1i): Treatment with pladienolide B leads to a predominant increase in intron retention , with a smaller fraction of altered events being exon skipping.[5] This is consistent with its mechanism of stalling the spliceosome.

  • CLK Inhibitors: CLK inhibitors also induce global changes in alternative splicing, with a prominent effect on exon skipping .[19][20] The specific patterns of splicing alterations can vary depending on the cellular context and the specific CLK inhibitor used.

Cellular Phenotypes

The distinct mechanisms of these splicing modulators translate into different cellular phenotypes.

  • This compound: Induces a robust G2/M phase cell cycle arrest .[1][2][3]

  • Pladienolide B: Causes cell cycle arrest in both G1 and G2/M phases and induces apoptosis.[13][14][16]

  • CLK Inhibitors: Can induce apoptosis and affect cell growth, but their effect on the cell cycle can be variable and cell-line dependent.[19] For example, some studies report no specific cell cycle arrest.[19]

Experimental_Workflow General Experimental Workflow for Splicing Modulator Comparison Cell_Culture Cancer Cell Lines Treatment Treat with Splicing Modulators (this compound, Pladienolide B, TG003) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT/MTS) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq RT_PCR RT-PCR for Specific Splicing Events RNA_Extraction->RT_PCR Kinase_Profiling Kinome Profiling (KINOMEscan) Protein_Extraction->Kinase_Profiling Target_Engagement Target Engagement (NanoBRET) Protein_Extraction->Target_Engagement

Caption: A generalized workflow for comparing splicing modulators.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of a compound to a target protein in live cells.

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., CDK11A) fused to NanoLuc® luciferase.

  • Assay Plate Preparation: Transfected cells are seeded into 96- or 384-well plates.

  • Compound and Tracer Addition: A fluorescent tracer that binds to the kinase is added to the cells, followed by the test compound at various concentrations.

  • Lysis and Substrate Addition: After an incubation period, the cells are lysed, and the NanoBLuc® substrate is added.

  • Signal Detection: The Bioluminescence Resonance Energy Transfer (BRET) signal is measured. A decrease in the BRET signal indicates displacement of the tracer by the test compound.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

KINOMEscan™ Selectivity Profiling

This competition binding assay assesses the selectivity of a compound against a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are tagged with DNA, allowing for quantification via qPCR.

  • Assay Execution: The test compound is incubated with the kinase-tagged phage and the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag.

  • Data Analysis: The results are reported as the percentage of the control, and a selectivity score (S-score) is calculated, representing the number of kinases bound by the compound at a specific concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound for a specified time, then harvested and washed with PBS.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), which also requires RNase treatment to avoid staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

RNA-Sequencing for Global Splicing Analysis

This method provides a comprehensive view of the transcriptome and allows for the quantification of different splicing events.

  • RNA Extraction and Library Preparation: Total RNA is extracted from treated and control cells, and sequencing libraries are prepared. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome. Specialized bioinformatics tools are then used to identify and quantify different types of splicing events, such as intron retention, exon skipping, and alternative 3' or 5' splice site usage.

Conclusion

This compound, SF3B1 modulators, and CLK inhibitors represent three distinct and promising strategies for targeting the spliceosome in cancer therapy. This compound offers a novel mechanism through the selective inhibition of CDK11, leading to splicing alterations and G2/M arrest. SF3B1 modulators are highly potent and primarily induce intron retention, while CLK inhibitors disrupt splicing through the modulation of SR protein phosphorylation, leading to a predominance of exon skipping events. The choice of which splicing modulator to advance in a drug development program will depend on the specific cancer type, the desired cellular phenotype, and the therapeutic window. Further head-to-head studies in identical model systems are warranted to fully elucidate the comparative efficacy and safety profiles of these important new classes of anti-cancer agents.

References

ZNL-05-044: A Comparative Analysis of a Selective CDK11 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive review of published efficacy data for the selective CDK11 inhibitor, ZNL-05-044. This guide provides a comparative analysis with related compounds, detailed experimental methodologies, and visual representations of its mechanism of action.

This compound has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11), a key regulator of transcription and cell cycle progression.[1][2][3] Published research highlights its potential as a valuable tool compound for further investigation into the therapeutic targeting of CDK11 in oncology. This guide synthesizes the available data to offer a clear comparison of this compound's performance against its precursors and other known CDK11 inhibitors.

Comparative Efficacy and Selectivity

This compound was developed through a structure-guided medicinal chemistry campaign, originating from the multi-targeted diaminothiazole scaffold JWD-047.[1][2][3] The primary goal was to enhance selectivity for CDK11 while minimizing off-target effects observed with the parent compound. The following tables summarize the key quantitative data comparing this compound with JWD-047 and another notable CDK11 inhibitor, OTS964.

CompoundTargetIC50 (µM) - NanoBRET Assay
This compound CDK11A 0.23 [4]
CDK11B 0.27 [4]
JWD-047CDK11ANot Reported
CDK11BNot Reported
OTS964CDK11ANot Reported
CDK11BNot Reported
CompoundKINOMEscan Selectivity Score (S10)
This compound 0.03
JWD-0470.10

Mechanism of Action: G2/M Arrest and RNA Splicing Impairment

Inhibition of CDK11 by this compound leads to two primary cellular outcomes: arrest of the cell cycle at the G2/M phase and impairment of pre-mRNA splicing.[1][2][3][4] These effects are consistent with the known functions of CDK11 in regulating both cell division and transcription.

CDK11 Signaling in Splicing and Cell Cycle Control

CDK11_Signaling cluster_splicing pre-mRNA Splicing cluster_cell_cycle Cell Cycle Progression (G2/M) cluster_inhibition Inhibition by this compound CDK11_Splicing CDK11 SF3B1 SF3B1 CDK11_Splicing->SF3B1 Phosphorylation Impaired_Splicing Impaired Splicing Spliceosome Activated Spliceosome SF3B1->Spliceosome Activation mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome CDK11_CC CDK11 G2_Phase G2 Phase CDK11_CC->G2_Phase Promotes G2/M Transition G2M_Arrest G2/M Arrest M_Phase M Phase G2_Phase->M_Phase Progression ZNL05044 This compound ZNL05044->CDK11_Splicing Inhibits ZNL05044->CDK11_CC Inhibits

Caption: this compound inhibits CDK11, leading to impaired splicing and G2/M cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the key efficacy studies of this compound.

KINOMEscan™ Assay (DiscoverX)

This competition binding assay was utilized to determine the selectivity of this compound against a large panel of human kinases.

KINOMEscan_Workflow start Start step1 Immobilized Ligand on Solid Support start->step1 step2 Incubate with DNA-tagged Kinase step1->step2 step3 Add Test Compound (this compound) step2->step3 step4 Competition for Ligand Binding step3->step4 step5 Quantify Bound Kinase via qPCR of DNA tag step4->step5 Bound vs. Unbound end Determine Selectivity Profile step5->end

Caption: Workflow for determining kinase inhibitor selectivity using the KINOMEscan™ assay.

Methodology:

  • Assay Principle: A test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured.

  • Kinase Panel: this compound was screened against a panel of 468 human kinases.

  • Compound Concentration: The compound was tested at a concentration of 10 µM.

  • Detection: The amount of kinase bound to the immobilized ligand is detected and quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are reported as '% Ctrl', where a lower percentage indicates stronger binding of the test compound to the kinase. The selectivity score (S10) is calculated as the number of kinases bound divided by the total number of kinases assayed.

NanoBRET™ Cellular Assay (Promega)

This bioluminescence resonance energy transfer (BRET) assay was employed to quantify the engagement of this compound with CDK11A and CDK11B in live cells.

NanoBRET_Workflow start Start step1 Transfect Cells with NanoLuc-CDK11 Fusion Construct start->step1 step2 Add Fluorescent Energy Acceptor (Tracer) step1->step2 step3 Add Test Compound (this compound) step2->step3 step4 Measure BRET Signal step3->step4 end Determine IC50 step4->end

Caption: Workflow of the NanoBRET™ cellular assay for target engagement.

Methodology:

  • Principle: In living cells, a NanoLuc® luciferase-tagged CDK11 fusion protein serves as the BRET energy donor. A cell-permeable fluorescent tracer acts as the energy acceptor by binding to the active site of CDK11. A test compound competes with the tracer for binding, resulting in a decrease in the BRET signal.

  • Cell Line: HEK293 cells were used for the assay.

  • Constructs: Cells were transfected with plasmids encoding for NanoLuc-CDK11A or NanoLuc-CDK11B.

  • Data Analysis: The BRET signal is measured, and the dose-dependent inhibition by the test compound is used to calculate the IC50 value, representing the concentration at which 50% of the target is engaged.

Cell Cycle Analysis

The effect of this compound on cell cycle progression was assessed to confirm its functional impact on CDK11 inhibition.

Methodology:

  • Cell Treatment: Cancer cell lines are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration.

  • Cell Staining: Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified based on their DNA content. An accumulation of cells in the G2/M phase indicates a G2/M cell cycle arrest.

Conclusion

The publicly available data on this compound demonstrate its development as a selective and potent CDK11 inhibitor. Its improved selectivity over the parent compound JWD-047 and its consistent mechanism of action involving G2/M cell cycle arrest and splicing impairment make it a valuable chemical probe for studying CDK11 biology and a promising scaffold for the development of novel anti-cancer therapeutics. The detailed experimental protocols provided herein should facilitate further research and validation of its efficacy.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ZNL-05-044

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the recommended disposal procedures for ZNL-05-044, a CDK11 inhibitor. While specific institutional and regulatory guidelines must always be followed, this information offers a procedural framework for the safe management of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier of this compound. The SDS contains detailed information regarding the compound's hazards, handling, storage, and emergency procedures.

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound and its waste:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Step-by-Step Disposal Procedures

The following steps outline a general procedure for the disposal of this compound. These should be adapted to comply with your institution's specific protocols and local regulations.

  • Waste Segregation: At the point of generation, separate waste into designated and clearly labeled containers. Do not mix different types of chemical waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent(s) used.

    • Keep the container sealed when not in use and store it in a designated secondary containment area.

  • Solid Waste:

    • Place all contaminated solid materials, such as pipette tips, gloves, and absorbent paper, in a durable, sealed plastic bag or a designated solid waste container.

    • Label the bag or container as "Hazardous Waste" with the name "this compound."

  • Empty Containers:

    • Empty vials that once contained this compound should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as liquid hazardous waste.

    • After rinsing, the vials can typically be disposed of as non-hazardous glass waste, but confirm this with your institution's EHS department.

  • Decontamination:

    • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent as recommended by the SDS or your institution's safety protocols.

    • Dispose of all cleaning materials as solid hazardous waste.

  • Final Disposal:

    • Store all hazardous waste in a designated, secure area until it is collected by your institution's authorized hazardous waste management service.

Quantitative Data Summary for Disposal

Waste TypeContainer RequirementsLabeling InstructionsKey Disposal Notes
Liquid Waste Leak-proof, chemically compatible container with a secure lid. Secondary containment is recommended."Hazardous Waste," "this compound," and list of all solvents.Do not mix with other chemical waste. Keep container sealed.
Solid Waste Durable, sealed plastic bag or a designated solid hazardous waste container."Hazardous Waste," "this compound."Includes contaminated gloves, pipette tips, and absorbent materials.
Empty Vials Non-hazardous glass waste container (after triple-rinsing).N/ARinsate must be collected and disposed of as liquid hazardous waste.

Experimental Workflow for Disposal

G This compound Disposal Workflow start Begin Disposal of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste liquid_waste Liquid Waste (Solutions containing this compound) identify_waste->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, tips, etc.) identify_waste->solid_waste Solid empty_vials Empty Vials identify_waste->empty_vials Empty Container collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Place in Labeled Hazardous Solid Waste Container solid_waste->collect_solid rinse_vials Triple-Rinse Vials with Appropriate Solvent empty_vials->rinse_vials store_waste Store Waste in Designated Secure Area for Pickup collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_vials->collect_rinsate dispose_vials Dispose of Rinsed Vials as Non-Hazardous Glass rinse_vials->dispose_vials collect_rinsate->collect_liquid dispose_vials->store_waste end Disposal Complete store_waste->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols provided by your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The Safety Data Sheet (SDS) for this compound is the primary source of safety and handling information and should be reviewed before use.

Comprehensive Safety and Handling Protocol for ZNL-05-044

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans or animals.

This document provides essential guidance for the safe handling, storage, and disposal of ZNL-05-044, a potent and selective CDK11 inhibitor. All personnel must review and understand this information before working with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles. A face shield should be used if there is a splash hazard.
Skin Protection Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness). A fully buttoned lab coat must be worn at all times.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is required when handling the solid powder outside of a certified chemical fume hood.
Hand Protection Disposable nitrile gloves should be worn. Change gloves immediately if contaminated.
Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Use only non-sparking tools when handling the solid compound.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated area.

  • Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months.[1]

  • Solutions in solvents like DMSO should be stored at -80°C for up to six months.[2]

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in chemical fume hood A->B C Retrieve this compound from storage B->C D Weigh solid this compound C->D Transfer to fume hood E Prepare stock solution (e.g., in DMSO) D->E F Perform experiment E->F G Decontaminate work surfaces F->G Post-experiment H Segregate and label waste G->H I Dispose of waste via EHS H->I J Doff PPE I->J K Wash hands thoroughly J->K

Caption: Workflow for safe handling of this compound.

Disclaimer: This information is intended for guidance only and may not be exhaustive. Researchers should consult the official Safety Data Sheet (SDS) for this compound and their institution's safety protocols before use.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.